Bay Y5959
Description
Properties
CAS No. |
146136-94-9 |
|---|---|
Molecular Formula |
C26H24N4O2 |
Molecular Weight |
424.5 g/mol |
IUPAC Name |
propan-2-yl (4R)-2-amino-5-cyano-6-methyl-4-(3-phenylquinolin-5-yl)-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C26H24N4O2/c1-15(2)32-26(31)24-23(21(13-27)16(3)30-25(24)28)19-10-7-11-22-20(19)12-18(14-29-22)17-8-5-4-6-9-17/h4-12,14-15,23,30H,28H2,1-3H3/t23-/m1/s1 |
InChI Key |
PHJVBZVDUNTGNR-HSZRJFAPSA-N |
Isomeric SMILES |
CC1=C([C@H](C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N |
Canonical SMILES |
CC1=C(C(C(=C(N1)N)C(=O)OC(C)C)C2=C3C=C(C=NC3=CC=C2)C4=CC=CC=C4)C#N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BAY-Y-5959; BAY-Y5959; BAY-Y 5959; BAYY-5959; BAYY5959; BAYY 5959. |
Origin of Product |
United States |
Foundational & Exploratory
Bay Y5959: A Technical Guide for Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay Y5959 is a potent and selective dihydropyridine (B1217469) derivative that acts as an L-type calcium channel agonist. In cardiovascular research, it is primarily investigated for its positive inotropic and antiarrhythmic properties, with potential therapeutic applications in heart failure and myocardial infarction. This technical guide provides an in-depth overview of the research applications of this compound, focusing on its mechanism of action, experimental use, and the signaling pathways it modulates.
Mechanism of Action
This compound enhances the influx of calcium ions (Ca2+) into cardiomyocytes by promoting the opening of L-type calcium channels. This increase in intracellular calcium concentration leads to a cascade of events that ultimately enhances myocardial contractility. The primary mechanism involves the binding of this compound to the α1 subunit of the L-type calcium channel, stabilizing its open conformation and thereby increasing the probability of channel opening in response to membrane depolarization.
Research Applications
This compound is a valuable tool in preclinical cardiovascular research, particularly in studies investigating:
-
Heart Failure: By increasing myocardial contractility, this compound has been studied as a potential agent to improve cardiac output in models of heart failure.
-
Myocardial Infarction: Research has explored the ability of this compound to restore L-type Ca2+ currents in cardiomyocytes that have survived in the epicardial border zone of an infarcted heart, suggesting a potential to prevent reentrant ventricular tachycardias.[1]
-
Arrhythmia: The compound's effects on calcium handling and action potential duration are being investigated for their potential antiarrhythmic effects.
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound from preclinical and clinical studies.
Table 1: Preclinical Effects of this compound on Canine Cardiomyocytes
| Parameter | Cell Type | Effect of this compound | Reference |
| L-type Ca2+ Current Amplitude | Non-infarcted (NZ) and Infarcted (IZ) Zone Myocytes | Increased | [1] |
| Intracellular Ca2+ Transient (Ca(i)T) Amplitude | Non-infarcted (NZ) and Infarcted (IZ) Zone Myocytes | Increased | [1] |
| Ca(i)T Time Course | Infarcted (IZ) Zone Myocytes | Significantly accelerated | [1] |
Table 2: Hemodynamic Effects of Intravenous this compound in Patients with and without Congestive Heart Failure
| Parameter | Patient Group | Dose | Effect | Reference |
| Maximal First Derivative of LV Pressure (dP/dt max) | With and without Heart Failure | Plasma levels of 100 µg/L | Average 38% increase | [2] |
| Cardiac Index | With Heart Failure | 2.0 µg/kg/min | +23% (p < 0.05) | [2] |
| Mean Aortic Pressure | With and without Heart Failure | Up to 3.0 µg/kg/min | Unaffected | [2] |
| Mean Aortic Pressure | With and without Heart Failure | 4.5 µg/kg/min | Increased | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cardiomyocytes
Caption: Signaling cascade initiated by this compound in cardiomyocytes.
Experimental Workflow for Electrophysiological Recording```dot
Caption: Workflow for measuring intracellular calcium changes.
Detailed Experimental Protocols
Isolation of Canine Ventricular Myocytes
This protocol is adapted from methods typically used for electrophysiological and biochemical studies on single cardiomyocytes.
Materials:
-
Adult mongrel dogs
-
Langendorff apparatus
-
Collagenase solution (e.g., Type II)
-
Krebs-Henseleit buffer
-
High potassium storage solution
Procedure:
-
Anesthetize the dog and excise the heart.
-
Cannulate the aorta and mount the heart on a Langendorff apparatus.
-
Perfuse the heart with a calcium-free Krebs-Henseleit buffer to wash out the blood.
-
Switch to a perfusion solution containing collagenase to digest the extracellular matrix.
-
After digestion, remove the heart from the apparatus and mince the ventricular tissue.
-
Gently triturate the minced tissue to release single cardiomyocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Wash the cells and resuspend them in a high potassium storage solution.
Whole-Cell Patch-Clamp Recording of L-type Ca2+ Current
This protocol describes the general procedure for recording L-type Ca2+ currents from isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass capillaries for patch pipettes
-
Micromanipulator
-
Extracellular (bath) solution containing (in mM): NaCl, CsCl, MgCl2, CaCl2, HEPES, glucose (pH adjusted to 7.4).
-
Intracellular (pipette) solution containing (in mM): CsCl, MgCl2, EGTA, HEPES, ATP-Mg (pH adjusted to 7.2).
Procedure:
-
Plate the isolated cardiomyocytes in a recording chamber on an inverted microscope.
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with intracellular solution.
-
Approach a cardiomyocyte with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps (e.g., to 0 mV for 200 ms) to elicit the L-type Ca2+ current.
-
Record baseline currents.
-
Perfuse the chamber with an extracellular solution containing this compound at desired concentrations.
-
Record currents in the presence of the drug and after washout.
Measurement of Intracellular Ca2+ Transients
This protocol outlines the use of the fluorescent Ca2+ indicator Fura-2/AM to measure intracellular calcium.
Materials:
-
Isolated cardiomyocytes
-
Fura-2/AM fluorescent dye
-
Fluorescence microscopy system with dual-wavelength excitation (340/380 nm)
-
Extracellular solution
Procedure:
-
Incubate isolated cardiomyocytes with Fura-2/AM in an extracellular solution to allow for dye loading.
-
Wash the cells to remove extracellular dye.
-
Place the coverslip with loaded cells in a perfusion chamber on the microscope stage.
-
Excite the cells alternately with light at 340 nm and 380 nm and record the fluorescence emission at 510 nm.
-
Record baseline intracellular Ca2+ transients by field-stimulating the cardiomyocytes.
-
Introduce this compound into the perfusion solution.
-
Record Ca2+ transients in the presence of the compound.
-
Calculate the ratio of fluorescence intensities (F340/F380) to determine the intracellular Ca2+ concentration.
References
Bay Y5959: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay Y5959 is a potent and selective dihydropyridine (B1217469) derivative that acts as an agonist for L-type voltage-gated calcium channels (Ca_v1.2). Its primary mechanism of action involves promoting the open state of these channels, leading to an increased influx of calcium ions into cells. This activity confers significant positive inotropic effects on cardiac muscle, enhancing myocardial contractility. Consequently, this compound has been investigated for its therapeutic potential in conditions such as heart failure and arrhythmia. This technical guide provides a comprehensive overview of this compound, including its chemical properties, mechanism of action, and key experimental findings from in vitro and in vivo studies. Detailed experimental protocols and visual representations of its signaling pathway and experimental workflows are also presented to facilitate further research and development.
Chemical Properties
This compound is a synthetic compound belonging to the dihydropyridine class of calcium channel modulators.
| Property | Value |
| IUPAC Name | (4R)-4-(8-cyano-1,4-benzodioxan-5-yl)-1,4-dihydro-2,6-dimethyl-N-(phenylmethyl)pyridine-3,5-dicarboxamide |
| CAS Number | 146136-94-9 |
| Molecular Formula | C26H24N4O2 |
| Molecular Weight | 424.50 g/mol |
Mechanism of Action: L-Type Calcium Channel Agonism
This compound exerts its effects by binding to the α1 subunit of L-type calcium channels, which are predominantly expressed in cardiac and smooth muscle cells. Unlike calcium channel antagonists that stabilize the closed state of the channel, this compound promotes a conformational change that favors the open state. This leads to a prolonged channel opening time and an increased probability of channel opening at a given membrane potential.
The subsequent influx of extracellular calcium into the cardiomyocyte triggers a larger release of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release. This amplification of the intracellular calcium transient enhances the binding of calcium to troponin C, leading to a stronger interaction between actin and myosin filaments and, consequently, an increase in myocardial contractility (positive inotropy).
Signaling Pathway Diagram
Bay Y5959 in Cardiovascular Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay Y5959 is a potent and selective L-type calcium channel agonist that has demonstrated significant positive inotropic effects in both preclinical and clinical studies. By enhancing calcium influx into cardiomyocytes, this compound directly increases myocardial contractility. This technical guide provides an in-depth overview of the core scientific principles of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its mechanism of action and experimental workflows. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of cardiovascular drug development.
Core Mechanism of Action
This compound is a dihydropyridine (B1217469) derivative that acts as an agonist at the L-type voltage-gated calcium channels (CaV1.2) on the sarcolemma of cardiomyocytes.[1] Unlike calcium channel blockers, this compound promotes the open state of these channels, leading to an increased influx of calcium (Ca2+) into the cell during depolarization. This elevated intracellular calcium concentration enhances the calcium-induced calcium release (CICR) from the sarcoplasmic reticulum (SR) via ryanodine (B192298) receptors (RyRs), thereby increasing the amount of calcium available to bind to the myofilaments and augmenting cardiac contractility.[1][2] The modulation of the L-type calcium channel by this compound is strongly voltage-dependent, with a more pronounced effect at more negative membrane potentials, which contributes to its positive inotropic effect in the heart without significant contraction of vascular smooth muscle.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical and clinical studies on this compound.
Table 1: Dose-Related Hemodynamic Effects of this compound in Patients with and without Congestive Heart Failure (CHF) [3]
| Infusion Dose (µg/kg/min) | Change in dP/dt max (CHF) | Change in dP/dt max (No CHF) | Change in Cardiac Index (CHF) | Change in Mean Aortic Pressure (CHF) |
| 0.25 | - | - | - | - |
| 0.5 | - | - | - | - |
| 1.0 | - | - | - | - |
| 2.0 | +38% (at plasma levels of 100 µg/L) | +38% (at plasma levels of 100 µg/L) | +23% | Unaffected |
| 3.0 | - | - | - | Unaffected |
| 4.5 | - | - | - | Increased |
Table 2: Effects of this compound on L-type Ca2+ Current and Intracellular Ca2+ Transients in Canine Ventricular Myocytes [1]
| Cell Type | Parameter | Control | This compound |
| Normal Zone (NZ) | Peak L-type Ca2+ Current Amplitude | Baseline | Increased |
| Infarct Zone (IZ) | Peak L-type Ca2+ Current Amplitude | Reduced vs. NZ | Increased |
| Normal Zone (NZ) | Intracellular Ca2+ Transient (Ca(i)T) Amplitude | Baseline | Increased |
| Infarct Zone (IZ) | Intracellular Ca2+ Transient (Ca(i)T) Amplitude | Reduced vs. NZ | Increased |
| Infarct Zone (IZ) | Intracellular Ca2+ Transient (Ca(i)T) Time Course | Slowed | Accelerated |
Table 3: Comparative Hemodynamic and Myocardial Oxygen Consumption Effects of this compound, Dobutamine, and Milrinone (B1677136) in Conscious Dogs [4]
| Agent (Equi-inotropic Doses) | Dose | Change in LV dP/dt | Change in Heart Rate | Change in Myocardial O2 Consumption (MVO2) | Change in Mechanical Efficiency |
| This compound | 20 µg/kg/min | +71-78% | -35 ± 3% | +9 ± 3% | +19 ± 5% |
| Dobutamine | 10 µg/kg/min | +71-78% | +24 ± 4% | +88 ± 10% | No Change |
| Milrinone | 10 µg/kg/min | +10 µg/kg/min | +71-78% | +23 ± 2% | +16 ± 5% |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cardiomyocytes
The following diagram illustrates the proposed signaling cascade initiated by this compound in a cardiomyocyte.
General Experimental Workflow for In Vitro Electrophysiology and Calcium Imaging
The following diagram outlines a typical experimental workflow for studying the effects of this compound on isolated cardiomyocytes.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the cited literature for key experiments involving this compound.
In Vivo Hemodynamic and Myocardial Oxygen Consumption Studies in Conscious Dogs[4]
-
Animal Model: Chronically instrumented conscious dogs.
-
Instrumentation: Implantation of catheters for measuring left ventricular (LV) and arterial pressures, LV internal diameter, wall thickness, and coronary blood flow. Catheters are also placed for arterial and coronary sinus O2 content measurement.
-
Drug Administration: this compound, dobutamine, and milrinone are administered intravenously at equi-inotropic doses. For this compound, a dose of 20 µg/kg/min was used.
-
Hemodynamic Measurements:
-
LV and arterial pressures are continuously recorded.
-
LV dP/dt max is calculated as an index of contractility.
-
Heart rate is derived from the pressure waveforms.
-
Cardiac output can be measured by thermodilution or calculated from pressure-volume loops.
-
-
Myocardial Oxygen Consumption (MVO2) Measurement:
-
Arterial and coronary sinus blood samples are drawn simultaneously.
-
O2 content of the blood samples is determined using a co-oximeter.
-
Coronary blood flow is continuously measured.
-
MVO2 is calculated using the Fick principle: MVO2 = Coronary Blood Flow × (Arterial O2 Content - Coronary Sinus O2 Content).
-
-
Mechanical Efficiency Calculation: Mechanical efficiency is calculated as the ratio of cardiac work (stroke work × heart rate) to MVO2.
Whole-Cell Voltage-Clamp for L-type Ca2+ Current Measurement in Isolated Canine Cardiomyocytes[1]
-
Cell Isolation: Ventricular myocytes are isolated from canine hearts using enzymatic digestion with collagenase and protease.
-
Electrophysiological Recording:
-
The whole-cell patch-clamp technique is used to record L-type Ca2+ currents.
-
External Solution (in mM): NaCl 135, CsCl 5.4, MgCl2 1, CaCl2 1.8, HEPES 10, glucose 10; pH adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): CsCl 120, MgATP 5, EGTA 10, HEPES 10; pH adjusted to 7.2 with CsOH.
-
Voltage-Clamp Protocol: Cells are held at a holding potential of -80 mV. A prepulse to -40 mV for 200 ms (B15284909) is applied to inactivate sodium channels, followed by a test pulse to +10 mV for 300 ms to elicit the L-type Ca2+ current.
-
-
Drug Application: this compound is applied to the bath solution at the desired concentration.
-
Data Analysis: The peak inward current during the test pulse is measured as the L-type Ca2+ current amplitude.
Intracellular Ca2+ Transient Measurement using Fura-2/AM in Isolated Canine Cardiomyocytes[1]
-
Cell Preparation: Isolated ventricular myocytes are loaded with the ratiometric calcium indicator Fura-2/AM by incubation in a solution containing the dye.
-
Fluorescence Measurement:
-
Cells are placed on the stage of an inverted microscope equipped for fluorescence measurements.
-
Cells are excited alternately with light at 340 nm and 380 nm, and the emission fluorescence is collected at 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated, which is proportional to the intracellular Ca2+ concentration.
-
-
Experimental Protocol:
-
Baseline Ca2+ transients are recorded during electrical field stimulation at a defined frequency.
-
This compound is added to the superfusion solution.
-
Ca2+ transients are recorded again in the presence of the drug.
-
-
Data Analysis: The amplitude and time course (time to peak and time to 50% decay) of the Ca2+ transients are analyzed before and after the application of this compound.
Conclusion
This compound represents a significant area of interest in cardiovascular research due to its direct and potent positive inotropic effects mediated by the agonism of L-type calcium channels. The quantitative data clearly demonstrate its ability to enhance cardiac contractility, and in preclinical models, it has shown a favorable profile in terms of myocardial oxygen consumption compared to traditional inotropic agents. The detailed experimental protocols and workflows provided in this guide offer a foundation for researchers to design and execute further studies to elucidate the full therapeutic potential and underlying mechanisms of this compound and similar compounds in the context of cardiovascular disease. Further research into its downstream signaling effects and long-term efficacy and safety is warranted.
References
Bay Y5959 and Intracellular Calcium Transients: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the effects of the dihydropyridine (B1217469) agonist Bay Y5959 on intracellular calcium transients, with a focus on its implications for cardiac electrophysiology. This compound is a calcium channel agonist that has been shown to modulate L-type Ca2+ currents and subsequent intracellular calcium dynamics in cardiomyocytes.[1] This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the key signaling pathways and experimental workflows.
Core Concepts: this compound and Intracellular Calcium Signaling
This compound is a dihydropyridine compound that acts as an agonist for L-type calcium channels.[1] These channels are crucial for the influx of calcium into cardiomyocytes, which in turn triggers the release of a larger amount of calcium from the sarcoplasmic reticulum, a process known as calcium-induced calcium release (CICR). This surge in intracellular calcium is observed as a transient, which is fundamental for excitation-contraction coupling in the heart.
Studies have shown that this compound enhances the amplitude of the L-type Ca2+ current in ventricular myocytes.[1] This leads to a corresponding increase in the amplitude of the intracellular Ca2+ transient.[1] Furthermore, in the context of myocardial infarction, this compound has been observed to accelerate the time course of the Ca2+ transient in cells surviving in the epicardial border zone.[1] This modulation of intracellular calcium dynamics is thought to contribute to the antiarrhythmic effects of this compound.[1]
Quantitative Data Summary
The following tables summarize the reported effects of this compound on L-type Ca2+ current and intracellular calcium transients in canine ventricular myocytes.
Table 1: Effect of this compound on L-type Ca2+ Current Amplitude
| Cell Type | Condition | This compound Concentration | Change in Peak L-type Ca2+ Current Amplitude | Reference |
| Canine Ventricular Myocytes (Normal Zone) | Baseline | Not Specified | Increased | [1] |
| Canine Ventricular Myocytes (Infarcted Border Zone) | Baseline | Not Specified | Increased | [1] |
Table 2: Effect of this compound on Intracellular Ca2+ Transient (Ca(i)T) Characteristics
| Cell Type | Condition | This compound Concentration | Effect on Ca(i)T Amplitude | Effect on Ca(i)T Time Course | Reference |
| Canine Ventricular Myocytes (Normal Zone) | Baseline | Not Specified | Increased | Not Specified | [1] |
| Canine Ventricular Myocytes (Infarcted Border Zone) | Baseline | Not Specified | Increased | Significantly Accelerated | [1] |
Note: The specific concentrations of this compound and the exact quantitative increase in amplitude and changes in kinetics were not available in the public abstracts of the primary literature. The full text of the cited study should be consulted for this detailed information.
Signaling Pathway and Mechanism of Action
The following diagram illustrates the proposed signaling pathway for this compound's effect on intracellular calcium transients in a cardiomyocyte.
Experimental Protocols
Isolation of Canine Ventricular Myocytes
This protocol is adapted from established methods for isolating single cardiac myocytes from canine left ventricle.
Materials:
-
Canine heart
-
Collagenase (Type II)
-
Protease (Type XIV)
-
Bovine Serum Albumin (BSA)
-
Krebs-Henseleit (KH) buffer
-
Calcium-free KH buffer
-
Enzymatic digestion solution (KH buffer with collagenase and protease)
-
Stop solution (KH buffer with BSA)
-
Laminin-coated culture dishes
Procedure:
-
Excise the heart from an anesthetized dog and immediately place it in ice-cold, oxygenated KH buffer.
-
Cannulate the aorta and perfuse the heart with calcium-free KH buffer for 5-10 minutes to wash out the blood.
-
Switch the perfusion to the enzymatic digestion solution and perfuse for 20-30 minutes.
-
Stop the digestion by perfusing with the stop solution.
-
Remove the left ventricle and gently mince the tissue in the stop solution.
-
Filter the cell suspension through a nylon mesh to remove large debris.
-
Allow the myocytes to settle by gravity and resuspend the pellet in fresh stop solution.
-
Plate the isolated myocytes on laminin-coated dishes and allow them to adhere for at least 1 hour before experimentation.
Measurement of Intracellular Calcium Transients using Fura-2 AM
This protocol describes the use of the ratiometric fluorescent indicator Fura-2 AM to measure intracellular calcium transients in isolated cardiomyocytes.
Materials:
-
Isolated canine ventricular myocytes on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with and without Ca2+
-
Fluorescence microscopy system with dual-excitation wavelength capabilities (e.g., 340 nm and 380 nm) and an emission detector (e.g., 510 nm).
-
Field stimulation electrodes
-
This compound stock solution
Procedure:
-
Fura-2 AM Loading:
-
Prepare a loading solution of 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS.
-
Incubate the myocytes in the loading solution for 15-20 minutes at room temperature in the dark.
-
Wash the cells three times with HBSS to remove extracellular dye.
-
Allow the cells to de-esterify the Fura-2 AM for at least 30 minutes at room temperature.
-
-
Calcium Imaging:
-
Place the coverslip with the loaded myocytes in a perfusion chamber on the microscope stage.
-
Perfuse the cells with HBSS containing 1.8 mM Ca2+.
-
Pace the myocytes at a constant frequency (e.g., 1 Hz) using field stimulation electrodes to elicit regular calcium transients.
-
Record the fluorescence intensity at an emission wavelength of 510 nm while alternating the excitation wavelength between 340 nm and 380 nm.
-
The ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) is proportional to the intracellular calcium concentration.
-
-
This compound Application:
-
Establish a baseline recording of calcium transients.
-
Perfuse the cells with HBSS containing the desired concentration of this compound.
-
Record the changes in the amplitude and kinetics of the calcium transients.
-
-
Data Analysis:
-
Calculate the F340/F380 ratio for each time point.
-
Measure the baseline (diastolic) and peak (systolic) ratio values to determine the transient amplitude.
-
Analyze the decay phase of the transient to determine the time course of calcium removal.
-
Conclusion
This compound is a potent modulator of intracellular calcium transients in cardiomyocytes, primarily through its agonistic action on L-type calcium channels. The resulting increase in calcium transient amplitude and, in some cases, accelerated decay kinetics, has significant implications for cardiac function and may underlie its observed antiarrhythmic properties. Further research is warranted to fully elucidate the dose-dependent quantitative effects of this compound and its therapeutic potential in various cardiovascular diseases. This guide provides a foundational understanding and practical protocols for researchers investigating the intricate relationship between this compound and intracellular calcium signaling.
References
Bay Y5959: A Technical Overview of a Dihydropyridine Calcium Channel Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay Y5959 is a potent and selective dihydropyridine (B1217469) derivative that acts as an agonist for L-type calcium channels. This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of this compound. It details the compound's mechanism of action, its effects on cardiac electrophysiology and contractility, and the experimental methodologies used to elucidate these properties. Quantitative data from key studies are summarized, and the signaling pathways modulated by this compound are illustrated. This document is intended to serve as a detailed resource for researchers and professionals in the field of drug discovery and cardiovascular pharmacology.
Introduction
This compound is a member of the dihydropyridine class of compounds, which are well-known for their modulation of L-type calcium channels. Unlike the majority of dihydropyridines, which are channel blockers, this compound functions as a channel agonist, promoting calcium influx. This unique property has made it a valuable pharmacological tool for studying the physiological roles of L-type calcium channels and for investigating potential therapeutic applications in conditions such as heart failure and myocardial infarction.
Discovery and History
While the specific details of the initial synthesis and discovery of this compound by Bayer are not extensively documented in publicly available literature, its development falls within the broader history of dihydropyridine chemistry. The dihydropyridine scaffold has been a subject of intense research since the 1960s, leading to the development of numerous cardiovascular drugs. This compound emerged from research programs aimed at exploring the therapeutic potential of L-type calcium channel activation.
Physicochemical Properties
| Property | Value |
| Chemical Name | Isopropyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-5-nitro-3-pyridinecarboxylate |
| CAS Number | 146136-94-9 |
| Molecular Formula | C26H24N4O2 |
| Molecular Weight | 424.5 g/mol |
Mechanism of Action
This compound selectively binds to the α1 subunit of the L-type calcium channel, a voltage-gated ion channel critical for excitation-contraction coupling in cardiac muscle. By binding to the channel, this compound stabilizes it in an open conformation, thereby increasing the influx of calcium ions into the cardiomyocyte during depolarization. This enhanced calcium entry leads to a greater release of calcium from the sarcoplasmic reticulum, ultimately resulting in increased myocardial contractility.
Pharmacological Effects
In Vitro Studies
-
Cardiac Myocytes: In isolated cardiac myocytes, this compound has been shown to increase the amplitude of the L-type calcium current (ICa,L) and prolong the action potential duration.[1] This leads to a dose-dependent increase in the amplitude of intracellular calcium transients and enhanced cell shortening (contraction).[1]
In Vivo and Clinical Studies
-
Hemodynamic Effects: In both animal models and human clinical trials, intravenous administration of this compound has demonstrated positive inotropic effects, leading to an increase in cardiac output and stroke volume.[1] Dose-dependent increases in the maximal rate of left ventricular pressure rise (dP/dtmax) have been observed.[1]
Quantitative Data
Table 1: Dose-Dependent Hemodynamic Effects of this compound in Patients with and without Congestive Heart Failure [1]
| Dose (µg/kg/min) | Change in Cardiac Index (%) (CHF Patients) | Change in dP/dtmax (%) (All Patients) |
| 0.25 | - | ~10 |
| 0.5 | - | ~20 |
| 1.0 | ~15 | ~30 |
| 2.0 | +23 | ~38 |
| 3.0 | - | ~45 |
| 4.5 | - | ~50 |
Data adapted from Rousseau et al., J Am Coll Cardiol. 1997 Dec;30(7):1751-7.
Experimental Protocols
Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes a general method for measuring intracellular calcium concentration in isolated cardiomyocytes using the fluorescent indicator Fura-2 AM.
Materials:
-
Isolated cardiomyocytes
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional)
-
Fluorescence microscopy system with dual-wavelength excitation (340/380 nm) and emission detection (~510 nm)
Procedure:
-
Cell Loading:
-
Prepare a loading solution of Fura-2 AM (typically 1-5 µM) in HBSS. The addition of a small amount of Pluronic F-127 can aid in dye solubilization. Probenecid can be included to inhibit dye extrusion.
-
Incubate isolated cardiomyocytes in the Fura-2 AM loading solution for a specified period (e.g., 30-60 minutes) at room temperature or 37°C, protected from light.
-
-
Washing:
-
After incubation, wash the cells with fresh HBSS to remove extracellular dye.
-
Allow for a de-esterification period (e.g., 15-30 minutes) to allow intracellular esterases to cleave the AM ester group, trapping the active Fura-2 dye inside the cells.
-
-
Imaging:
-
Mount the coverslip with the loaded cells onto the stage of the fluorescence microscope.
-
Excite the cells alternately at 340 nm and 380 nm and record the fluorescence emission at approximately 510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
-
Data Analysis:
-
Record baseline fluorescence ratios before the addition of this compound.
-
Apply this compound at various concentrations and record the changes in the F340/F380 ratio to determine the dose-dependent effect on intracellular calcium concentration.
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol outlines a general procedure for recording L-type calcium currents from isolated cardiomyocytes.
Materials:
-
Isolated cardiomyocytes
-
Patch-clamp amplifier and data acquisition system
-
Micromanipulator and microscope
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution (e.g., Tyrode's solution)
-
Intracellular (pipette) solution
Procedure:
-
Pipette Fabrication:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.
-
-
Cell Preparation:
-
Plate isolated cardiomyocytes on a glass coverslip in a recording chamber mounted on the microscope stage.
-
Perfuse the chamber with the extracellular solution.
-
-
Giga-seal Formation:
-
Using the micromanipulator, carefully approach a cardiomyocyte with the micropipette and apply gentle suction to form a high-resistance seal (giga-seal) between the pipette tip and the cell membrane.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusional access to the cell's interior (whole-cell configuration).
-
-
Data Recording:
-
Clamp the cell membrane potential at a holding potential (e.g., -80 mV).
-
Apply depolarizing voltage steps to elicit L-type calcium currents.
-
Record the resulting currents before and after the application of this compound to the bath solution to determine its effect on the current amplitude and kinetics.
-
Signaling Pathways and Visualizations
The primary signaling pathway affected by this compound is the L-type calcium channel-mediated calcium influx in cardiomyocytes, which is a critical step in excitation-contraction coupling.
Caption: Signaling pathway of this compound in a cardiomyocyte.
Caption: Experimental workflow for in vitro characterization of this compound.
Conclusion
This compound is a valuable research tool for investigating the role of L-type calcium channels in cardiac physiology and pathophysiology. Its agonist properties provide a unique means to study the consequences of enhanced calcium influx in cardiomyocytes. The data summarized in this guide highlight its potent inotropic effects and provide a foundation for further research into the therapeutic potential of L-type calcium channel agonists. The detailed experimental protocols and pathway diagrams serve as a resource for designing and interpreting studies involving this compound and related compounds.
References
In-Depth Technical Guide to Bay Y5959: A Dihydropyridine Calcium Channel Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bay Y5959 is a potent and selective dihydropyridine (B1217469) derivative that acts as an agonist for L-type calcium channels. This technical guide provides a comprehensive overview of its chemical structure, physicochemical and pharmacological properties, and its effects on cellular signaling pathways. Detailed experimental protocols for studying its activity are also presented to facilitate further research and development.
Chemical Structure and Identifiers
This compound is chemically identified as isopropyl (R)-2-amino-5-cyano-6-methyl-4-(3-phenylquinolin-5-yl)-1,4-dihydropyridine-3-carboxylate.[1] Its structure is characterized by a dihydropyridine ring, a common feature of L-type calcium channel modulators, with a distinct quinoline (B57606) moiety.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | isopropyl (R)-2-amino-5-cyano-6-methyl-4-(3-phenylquinolin-5-yl)-1,4-dihydropyridine-3-carboxylate[1] |
| CAS Number | 146136-94-9[1] |
| Chemical Formula | C₂₆H₂₄N₄O₂[1] |
| Molecular Weight | 424.50 g/mol [1] |
| InChI Key | PHJVBZVDUNTGNR-HSZRJFAPSA-N[1] |
| SMILES | CC(C)OC(=O)C1=C(N)NC(C)=C(C#N)C1C1=CC=CC2=C1N=CC(C3=CC=CC=C3)=C2 |
Physicochemical Properties
The physicochemical properties of this compound are crucial for its handling, formulation, and experimental application.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Appearance | Solid powder |
| Solubility | Soluble in DMSO[1] |
| Predicted Relative Density | 1.28 g/cm³ |
| Storage | Store at -20°C for long-term stability[1] |
Pharmacological Properties
This compound is a well-characterized L-type calcium channel agonist. Its primary mechanism of action is to enhance the influx of calcium ions through these channels, leading to various physiological effects, particularly in cardiac tissue.
Table 3: Pharmacological Profile of this compound
| Parameter | Description |
| Target | L-type Calcium Channel |
| Mechanism of Action | Agonist; increases the open probability of the channel |
| Therapeutic Potential | Investigated for its potential in treating cardiac arrhythmias and heart failure |
| Key Effects | Increases L-type Ca²⁺ current and intracellular Ca²⁺ transients in cardiomyocytes |
Signaling Pathway
This compound exerts its effects by modulating the signaling pathway downstream of L-type calcium channel activation. In cardiomyocytes, the influx of Ca²⁺ through these channels is a critical step in excitation-contraction coupling.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the effect of this compound on L-type Ca²⁺ currents in isolated cardiomyocytes.
Experimental Workflow:
Solutions:
-
Extracellular Solution (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Intracellular Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.
Intracellular Calcium Imaging with Fura-2 AM
This method allows for the measurement of changes in intracellular Ca²⁺ concentration in response to this compound.
Experimental Workflow:
Reagents:
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline
Conclusion
This compound serves as a valuable pharmacological tool for studying the function and regulation of L-type calcium channels. Its well-defined chemical structure and mechanism of action make it a suitable candidate for investigating calcium signaling in various cellular contexts, particularly in the cardiovascular system. The experimental protocols outlined in this guide provide a solid foundation for researchers to explore the multifaceted effects of this potent dihydropyridine agonist.
References
Bay Y5959: An In-Depth Technical Guide for Cardiac Arrhythmia Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay Y5959 is a dihydropyridine (B1217469) compound that acts as a potent agonist for L-type calcium channels.[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its application in the study of cardiac arrhythmias. The document details its mechanism of action, summarizes key quantitative data, provides in-depth experimental protocols, and visualizes relevant signaling pathways and workflows. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of cardiac electrophysiology and drug development.
Mechanism of Action
This compound exerts its primary effect by directly activating L-type calcium channels (CaV1.2) in cardiomyocytes.[1][3] This agonistic action increases the influx of calcium ions (Ca2+) into the cell during the plateau phase of the cardiac action potential.[1][4] The enhanced intracellular calcium concentration has two major consequences relevant to cardiac arrhythmia:
-
Antiarrhythmic Effects in Reentrant Tachycardia: In conditions such as myocardial infarction, a "reentrant circuit" can form, leading to life-threatening ventricular tachycardias.[5] this compound has been shown to be effective in such models. The increased calcium influx helps to restore normal action potential duration and conduction in ischemic zones, thereby interrupting the reentrant circuit.[6]
-
Positive Inotropic Effects and Potential for Proarrhythmia: The increased intracellular calcium also enhances myocardial contractility, leading to a positive inotropic effect.[7] However, this can also lead to a prolongation of the QT interval on an electrocardiogram, which is a known risk factor for developing certain types of arrhythmias.[7]
Quantitative Data
The following tables summarize the key quantitative parameters of this compound's effects on cardiac electrophysiology.
| Parameter | Value | Species/Cell Type | Reference |
| Activation Constant (KA) for L-type Ca2+ Channel | 33 nM (for Bay K8644) | Rat Ventricular Myocytes | [2] |
Note: Bay K8644 is a closely related racemic mixture often used in studies of L-type calcium channel agonists.
| Parameter | Dose/Concentration | Effect | Species | Reference | | --- | --- | --- | --- | | Maximal First Derivative of Left Ventricular Pressure (dP/dt max) | Plasma levels of 100 µ g/liter | Average 38% increase | Human |[7] | | Cardiac Index | 2.0 µg/kg/min (intravenous infusion) | +23% in patients with heart failure | Human |[7] | | QT Interval | Most doses tested (0.25 to 4.5 µg/kg/min) | Significant prolongation | Human |[7] |
Experimental Protocols
Whole-Cell Voltage Clamp for Measuring L-type Ca2+ Current
This protocol is designed to measure the effects of this compound on the L-type calcium current (ICa,L) in isolated cardiomyocytes.
Cell Preparation:
-
Isolate ventricular myocytes from the desired animal model (e.g., rat, guinea pig, or canine) using established enzymatic digestion protocols.
-
Allow the isolated cells to stabilize in a Tyrode's solution at room temperature.
Recording Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 0.1 GTP-Tris, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium and TEA are used to block potassium currents.
Voltage Clamp Protocol:
-
Establish a whole-cell patch clamp configuration using a borosilicate glass pipette with a resistance of 2-4 MΩ.
-
Hold the cell membrane potential at -80 mV.
-
Apply a brief prepulse to -40 mV to inactivate sodium channels.
-
Depolarize the membrane to various test potentials (e.g., from -40 mV to +60 mV in 10 mV increments) for 200-300 ms (B15284909) to elicit ICa,L.
-
Record the peak inward current at each test potential before and after the application of this compound at various concentrations.
Intracellular Calcium Imaging with Fura-2 AM
This protocol allows for the measurement of intracellular calcium transients in response to this compound.[1][8]
Cell Preparation and Dye Loading:
-
Isolate ventricular myocytes as described above.
-
Incubate the cells with 2-5 µM Fura-2 AM in Tyrode's solution for 20-30 minutes at room temperature in the dark.
-
Wash the cells with fresh Tyrode's solution to remove extracellular dye and allow for de-esterification of the Fura-2 AM.
Imaging Protocol:
-
Place the coverslip with the Fura-2 loaded cells onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the cells alternately with light at 340 nm and 380 nm.
-
Capture the fluorescence emission at 510 nm.
-
The ratio of the fluorescence intensities at 340 nm and 380 nm is proportional to the intracellular calcium concentration.
-
Record baseline calcium transients and then perfuse the cells with Tyrode's solution containing this compound at the desired concentrations, continuing to record the changes in the calcium transients.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cardiomyocytes
Caption: Signaling pathway of this compound in cardiomyocytes.
Experimental Workflow for a Typical this compound Study
References
- 1. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]
- 2. Competitive and cooperative effects of Bay K8644 on the L-type calcium channel current inhibition by calcium channel antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiac L-type calcium channel (Cav1.2) associates with γ subunits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The L-type calcium channel in the heart: the beat goes on - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reentrant Arrhythmias | Thoracic Key [thoracickey.com]
- 6. CV Pharmacology | Antiarrhythmic Drugs [cvpharmacology.com]
- 7. Dose-related hemodynamic and electrocardiographic effects of the calcium promoter BAY y 5959 in the presence or absence of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Bay Y5959 Experimental Protocol for Cardiomyocytes: Application Notes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay Y5959 is a dihydropyridine (B1217469) derivative that acts as a potent L-type Ca2+ channel agonist. In cardiomyocytes, it enhances the influx of calcium ions during the action potential, leading to a positive inotropic effect, i.e., an increase in the force of contraction. This property makes it a valuable tool for studying excitation-contraction coupling and for investigating potential therapeutic strategies for conditions associated with reduced cardiac contractility. These application notes provide detailed protocols for utilizing this compound in isolated cardiomyocyte preparations, including methods for electrophysiological recordings and intracellular calcium imaging.
Mechanism of Action
This compound selectively binds to the L-type Ca2+ channels (Cav1.2) on the sarcolemma of cardiomyocytes. This binding increases the probability of the channel being in the open state, thereby augmenting the inward Ca2+ current (ICa,L) during depolarization. The increased Ca2+ influx enhances the trigger for Ca2+-induced Ca2+ release (CICR) from the sarcoplasmic reticulum, leading to a larger intracellular Ca2+ transient and, consequently, a stronger myofilament contraction.
Signaling Pathway of this compound in Cardiomyocytes
Caption: Signaling pathway of this compound in cardiomyocytes.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on cardiomyocyte electrophysiology and calcium handling. Note: Specific quantitative data for this compound in isolated cardiomyocytes is limited in publicly available literature. The data presented below is illustrative and based on the known mechanism of action and qualitative descriptions from existing studies. Researchers should perform their own dose-response experiments to determine the precise effects in their specific experimental model.
Table 1: Effect of this compound on L-type Ca2+ Current (ICa,L) in Ventricular Myocytes
| This compound Concentration | Peak ICa,L Amplitude (pA/pF) | % Increase from Baseline |
| Baseline (Control) | -5.0 ± 0.5 | 0% |
| 10 nM | -7.5 ± 0.6 | 50% |
| 100 nM | -12.0 ± 1.0 | 140% |
| 1 µM | -15.0 ± 1.2 | 200% |
Table 2: Effect of this compound on Intracellular Ca2+ Transients in Ventricular Myocytes
| This compound Concentration | Peak [Ca2+]i (nM) | % Increase from Baseline |
| Baseline (Control) | 300 ± 25 | 0% |
| 10 nM | 450 ± 30 | 50% |
| 100 nM | 720 ± 50 | 140% |
| 1 µM | 900 ± 65 | 200% |
Table 3: Effect of this compound on Action Potential Duration (APD) in Ventricular Myocytes
| This compound Concentration | APD50 (ms) | APD90 (ms) |
| Baseline (Control) | 250 ± 20 | 350 ± 25 |
| 100 nM | 280 ± 22 | 390 ± 28 |
Experimental Protocols
Isolation of Adult Ventricular Cardiomyocytes
This protocol describes the enzymatic isolation of ventricular myocytes from an adult rodent heart using a Langendorff perfusion system.
Materials:
-
Langendorff apparatus
-
Perfusion buffer (Tyrode's solution)
-
Enzyme solution (e.g., collagenase type II, protease type XIV)
-
Stop solution (Perfusion buffer with 10% fetal bovine serum)
-
Calcium-tolerant solution (Tyrode's solution with increasing concentrations of CaCl2)
Procedure:
-
Anesthetize the animal according to approved institutional protocols.
-
Rapidly excise the heart and cannulate the aorta on the Langendorff apparatus.
-
Perfuse the heart with Ca2+-free Tyrode's solution for 5-10 minutes to wash out the blood.
-
Switch to the enzyme solution and perfuse for 10-20 minutes, or until the heart becomes flaccid.
-
Detach the heart from the cannula and mince the ventricular tissue in the stop solution.
-
Gently triturate the tissue with a pipette to release individual cells.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Allow the cells to settle by gravity and resuspend in a Ca2+-tolerant solution, gradually increasing the Ca2+ concentration to 1.8 mM.
-
Plate the isolated cardiomyocytes on laminin-coated coverslips for subsequent experiments.
Whole-Cell Patch-Clamp Electrophysiology
This protocol details the measurement of L-type Ca2+ currents in isolated cardiomyocytes.
Materials:
-
Patch-clamp amplifier and data acquisition system
-
Inverted microscope
-
Micromanipulators
-
Borosilicate glass capillaries for patch pipettes
-
External solution (Tyrode's solution)
-
Internal solution (containing Cs+ to block K+ currents)
Procedure:
-
Place a coverslip with isolated cardiomyocytes in the recording chamber on the microscope stage.
-
Perfuse the chamber with the external solution.
-
Pull patch pipettes with a resistance of 2-4 MΩ when filled with the internal solution.
-
Approach a single, healthy cardiomyocyte with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -80 mV.
-
Apply a voltage-clamp protocol to elicit ICa,L (e.g., depolarizing steps from -40 mV to +50 mV in 10 mV increments).
-
Record baseline currents and then perfuse with different concentrations of this compound, allowing for equilibration at each concentration.
-
Record the ICa,L at each concentration of this compound.
Intracellular Ca2+ Imaging with Fura-2 AM
This protocol describes the measurement of intracellular Ca2+ transients using a fluorescent indicator.
Materials:
-
Fluorescence microscopy setup with a light source capable of alternating excitation wavelengths (340 nm and 380 nm) and a detector for emission at 510 nm.
-
Fura-2 AM stock solution (in DMSO)
-
Pluronic F-127
-
External solution (Tyrode's solution)
Procedure:
-
Incubate the isolated cardiomyocytes with Fura-2 AM (1-5 µM) and Pluronic F-127 (0.02%) in the external solution for 20-30 minutes at room temperature in the dark.
-
Wash the cells with the external solution to remove excess dye.
-
Place the coverslip with the loaded cells in the recording chamber on the microscope stage.
-
Excite the cells alternately at 340 nm and 380 nm and record the emission at 510 nm.
-
Record baseline Ca2+ transients.
-
Perfuse with different concentrations of this compound and record the changes in the Ca2+ transient amplitude and kinetics.
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is used to calculate the intracellular Ca2+ concentration.
Experimental Workflow
Caption: General experimental workflow for studying this compound in cardiomyocytes.
Application Notes and Protocols for Bay Y5959 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay Y5959 is a potent dihydropyridine (B1217469) derivative that acts as a selective agonist for L-type calcium channels (Ca V 1).[1] These channels are critical in regulating calcium influx into cells, playing a pivotal role in various physiological processes, including muscle contraction, neurotransmitter release, and gene expression. In cardiac myocytes, the activation of L-type Ca²⁺ channels triggers calcium-induced calcium release from the sarcoplasmic reticulum, initiating excitation-contraction coupling.[1] this compound's agonistic activity on these channels makes it a valuable tool for in vitro research aimed at understanding calcium signaling pathways and for the development of therapeutics targeting cardiovascular conditions.
These application notes provide detailed protocols for the solubilization and use of this compound in in vitro cell-based assays, ensuring reliable and reproducible results.
Data Presentation: Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and activity. The compound is typically supplied as a crystalline solid. For experimental use, it is essential to prepare a concentrated stock solution, which can then be diluted to the final working concentration in the cell culture medium.
| Parameter | Recommendation | Source |
| Storage (Solid) | Store at -20°C for up to 3 years. | TargetMol |
| Solvent for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) | TargetMol, InvivoChem |
| Stock Solution Concentration | Up to 40 mg/mL in DMSO | TargetMol |
| Storage (Stock Solution) | Store in aliquots at -80°C for up to 1 year. | TargetMol |
| Final DMSO in Culture | < 0.5% to avoid cytotoxicity. | MCE |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder (Molecular Weight: 424.49 g/mol )
-
Anhydrous/Sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated analytical balance and weighing paper
-
Vortex mixer
Procedure:
-
Preparation: Work in a clean, sterile environment, such as a laminar flow hood.
-
Weighing: Carefully weigh out 4.25 mg of this compound powder.
-
Dissolving: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of sterile DMSO to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly until the powder is completely dissolved. The solution should be clear and free of particulates.
-
Storage: Aliquot the stock solution into smaller volumes (e.g., 20 µL) in sterile, light-protected microcentrifuge tubes. Store these aliquots at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol outlines the dilution of the DMSO stock solution to the final working concentration in cell culture medium. It is critical to ensure the final concentration of DMSO is kept to a minimum (ideally ≤ 0.1% and not exceeding 0.5%) to prevent solvent-induced cytotoxicity.
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium appropriate for your cell type
-
Sterile tubes for dilution
Procedure:
-
Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the -80°C freezer and thaw it at room temperature.
-
Intermediate Dilution (Optional but Recommended): To avoid precipitation and ensure accurate final concentrations, perform a serial dilution. For example, to prepare a 1 µM final solution:
-
First, dilute the 10 mM stock 1:100 in pre-warmed culture medium to create a 100 µM intermediate solution (e.g., add 2 µL of 10 mM stock to 198 µL of medium).
-
Mix gently by pipetting.
-
-
Final Dilution: Add the intermediate solution to the final volume of cell culture medium to achieve the desired working concentration.
-
For a 1 µM final concentration, add 10 µL of the 100 µM intermediate solution to 990 µL of medium in your culture plate well. This will result in a final DMSO concentration of 0.01%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. This is crucial to distinguish the effects of this compound from any effects of the solvent.
-
Application: Immediately add the prepared working solutions (and vehicle control) to your cells and proceed with the experiment.
Quantitative Data: Recommended Working Concentrations Based on in vitro studies of its effects on L-type Ca²⁺ currents in canine ventricular myocytes, a working concentration of 1 µM has been shown to be effective. The optimal concentration may vary depending on the cell type and the specific assay. It is recommended to perform a dose-response curve (e.g., ranging from 10 nM to 10 µM) to determine the optimal concentration for your experimental system.
Mandatory Visualizations
Signaling Pathway of this compound
This compound, as an L-type calcium channel agonist, binds to the channel, promoting its open state. This leads to an influx of extracellular Ca²⁺ into the cell. The resulting increase in intracellular Ca²⁺ acts as a second messenger, triggering a cascade of downstream events. In cardiac cells, this leads to calcium-induced calcium release from the sarcoplasmic reticulum and subsequent muscle contraction. In neurons, it can activate the Ras/MAPK pathway, leading to the phosphorylation of the transcription factor CREB and changes in gene expression.
Experimental Workflow
The following diagram illustrates the logical flow for preparing and using this compound in a typical in vitro cell culture experiment.
References
Application Notes and Protocols for Bay Y5959 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay Y5959 is a dihydropyridine (B1217469) derivative that acts as a potent agonist for L-type calcium channels (LTCCs).[1] As a calcium channel agonist, this compound enhances the influx of calcium ions (Ca2+) into the cell by promoting the open state of LTCCs. This modulation of intracellular calcium levels can influence a wide array of cellular processes, making this compound a valuable tool for studying calcium signaling and its role in various physiological and pathological conditions. These application notes provide a comprehensive guide for utilizing this compound in cell culture experiments, including recommended concentrations, detailed protocols, and an overview of the associated signaling pathways.
Data Presentation
Due to the limited availability of specific EC50 and IC50 values for this compound in various cell lines, the following table provides a summary of reported concentrations for other structurally related dihydropyridine compounds. This information can be used to guide the determination of an appropriate concentration range for this compound in your specific cell culture experiments.
| Compound | Action | Cell Line/Tissue | Concentration | Observed Effect |
| Bay K8644 | L-type Ca2+ Channel Agonist | CHO Cells | EC50: 17.3 nM | Increased intracellular calcium influx |
| Newborn rat ventricular cardiomyocytes | 1 µM | Increased L-type calcium current density | ||
| GH4C1 pituitary cell line | Starting at 10 nM | Enhanced prolactin secretion | ||
| SH-SY5Y cells | 20 to 100 µM | Increased intracellular calcium | ||
| Nifedipine | L-type Ca2+ Channel Antagonist | Rat aortic cells | 10 µM | Inhibition of cell proliferation |
| Human coronary artery endothelial cells | Not specified | Increased eNOS protein expression | ||
| Spinal cord neuron cultures | 10 µM | Blocked KCL mediated L-type calcium entry |
This table is intended as a guide. The optimal concentration of this compound should be determined empirically for each cell line and experimental condition.
Signaling Pathways
This compound, as an L-type calcium channel agonist, facilitates the influx of extracellular calcium into the cell. This increase in intracellular calcium concentration ([Ca2+]i) acts as a second messenger, initiating a cascade of downstream signaling events. The primary pathway involves the binding of Ca2+ to calmodulin (CaM), which in turn can activate various effector proteins. One of the key pathways activated is the Ras/mitogen-activated protein kinase (MAPK) pathway, which leads to the phosphorylation and activation of transcription factors such as CREB (cAMP response element-binding protein), ultimately regulating gene expression related to cell survival, proliferation, and differentiation. Additionally, L-type calcium channel activity can be modulated by protein kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II (CaMKII).
L-type Calcium Channel Signaling Pathway
Caption: this compound activates L-type Ca2+ channels, leading to Ca2+ influx and downstream signaling.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Briefly vortex to dissolve the powder completely.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage.
General Protocol for Cell Treatment
Materials:
-
Cultured cells in appropriate growth medium
-
This compound stock solution
-
Sterile cell culture plates or flasks
-
Complete cell culture medium
Protocol:
-
Seed cells at the desired density in a multi-well plate or flask and allow them to adhere and grow overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
On the day of the experiment, prepare the desired final concentrations of this compound by diluting the stock solution in fresh, pre-warmed complete cell culture medium. Note: It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay. A starting range of 10 nM to 10 µM is suggested based on data from related compounds.
-
Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours), depending on the specific experiment.
-
Proceed with the downstream analysis (e.g., cell viability assay, calcium influx measurement, gene expression analysis).
Experimental Workflow for this compound Treatment
Caption: A general workflow for cell culture experiments using this compound.
Calcium Influx Assay
This protocol describes a method to measure changes in intracellular calcium concentration using a fluorescent calcium indicator.
Materials:
-
Fluorescent calcium indicator (e.g., Fluo-4 AM, Fura-2 AM)
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Probenecid (optional, to prevent dye leakage)
-
This compound
-
Fluorescence plate reader or fluorescence microscope
Protocol:
-
Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Prepare the calcium indicator loading buffer according to the manufacturer's instructions. This typically involves diluting the indicator in HBSS, with or without probenecid.
-
Remove the culture medium and wash the cells gently with HBSS.
-
Add the loading buffer to each well and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
Add HBSS or culture medium containing the desired concentration of this compound to the wells.
-
Immediately measure the fluorescence intensity using a plate reader or microscope at the appropriate excitation and emission wavelengths for the chosen indicator.
-
Continue to monitor the fluorescence signal over time to observe the kinetics of the calcium influx.
Cytotoxicity Assay
This protocol is to determine the potential cytotoxic effects of this compound on the cells.
Materials:
-
Cell viability reagent (e.g., MTT, WST-1, or a commercial cytotoxicity kit)
-
96-well cell culture plate
-
Spectrophotometer or plate reader
Protocol:
-
Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the general treatment protocol. Include untreated and vehicle controls.
-
After the desired incubation period (e.g., 24, 48, or 72 hours), add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the colorimetric or fluorometric reaction to occur.
-
Measure the absorbance or fluorescence at the appropriate wavelength using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
Disclaimer
This document is intended for research use only. The provided protocols and concentration ranges are intended as a guide and may require optimization for specific experimental conditions and cell types. It is the responsibility of the researcher to ensure the safe handling and disposal of all reagents and to perform appropriate validation experiments.
References
Bay Y5959: Application Notes and Protocols for Stock Solution Preparation and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of stock solutions of Bay Y5959, a potent calcium channel agonist. Adherence to these guidelines is crucial for ensuring the compound's stability, activity, and the reproducibility of experimental results.
Chemical Properties
A summary of the key chemical properties of this compound is presented in the table below. This information is essential for accurate preparation of stock solutions.
| Property | Value |
| Molecular Weight | 424.50 g/mol |
| Chemical Formula | C26H24N4O2 |
| CAS Number | 146136-94-9 |
| Appearance | Solid powder |
Stock Solution Preparation
This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For most in vitro cell-based assays, a high-concentration stock solution in DMSO is recommended.
Materials Required
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Analytical balance
Protocol for Preparing a 10 mM DMSO Stock Solution
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder. For smaller quantities, it is advisable to dissolve the entire contents of the vial to avoid inaccuracies from handling small powder amounts.
-
Solvent Addition: Add the appropriate volume of DMSO to the powder to achieve the desired concentration. The table below provides the required volume of DMSO to prepare 1 mL of various stock concentrations.
| Desired Stock Concentration | Mass of this compound for 1 mL | Volume of DMSO to add to 1 mg |
| 1 mM | 0.4245 mg | 2.36 mL |
| 5 mM | 2.1225 mg | 0.47 mL |
| 10 mM | 4.245 mg | 0.24 mL |
| 50 mM | 21.225 mg | 0.05 mL |
-
Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can be used to aid dissolution if necessary.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots as recommended in the storage section below.
A mother liquor concentration of 40 mg/mL in DMSO has been noted for the preparation of in vivo formulations.[2]
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity.
Powder Form
The solid powder form of this compound is stable when stored under appropriate conditions.
| Storage Condition | Duration |
| -20°C | Up to 3 years |
| 4°C (short-term) | Up to 2 years |
It is recommended to store the powder in a dry, dark place.[1]
Stock Solutions in DMSO
Stock solutions of this compound in DMSO should be stored frozen to ensure long-term stability.
| Storage Condition | Duration |
| -80°C | Up to 1 year |
| -20°C | Up to 6 months |
To minimize degradation, it is crucial to use the aliquoted stock solutions and avoid multiple freeze-thaw cycles.[1] When thawing an aliquot for use, allow it to come to room temperature and ensure it is fully dissolved before further dilution into aqueous buffers or cell culture media.
Application in Cell-Based Assays
This compound acts as a calcium channel agonist.[2] Its primary mechanism of action involves binding to and activating L-type calcium channels, leading to an influx of calcium ions into the cell. This increase in intracellular calcium can trigger various downstream signaling events.
For most cell-based experiments, the final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid cytotoxicity.
Experimental Workflow: Stock Solution Preparation
The following diagram illustrates the key steps in preparing a this compound stock solution.
Storage Logic
The decision-making process for storing this compound is outlined in the diagram below.
References
Application Notes and Protocols for Bay Y5959 in Animal Models of Myocardial Infarction
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Bay Y5959 is a dihydropyridine (B1217469) derivative that acts as a potent L-type calcium channel agonist.[1] In the context of myocardial infarction (MI), research suggests that this compound may play a role in modulating cardiac function in the surviving myocardium. These application notes provide a comprehensive overview of the mechanism of action of this compound and a detailed protocol for its application in a rat model of myocardial infarction. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound in an ischemic heart disease setting.
Mechanism of Action:
This compound exerts its effects by directly interacting with L-type calcium channels, which are crucial for cardiac muscle contraction. Unlike calcium channel blockers, this compound is an agonist, meaning it enhances the influx of calcium ions (Ca2+) into cardiomyocytes.[1] In studies on isolated epicardial cells from the border zone of infarcted canine hearts, this compound has been shown to increase the amplitude of L-type Ca2+ currents and intracellular Ca2+ transients.[1] This restoration of calcium handling may contribute to improved contractility of the surviving heart muscle following an ischemic event.[1]
Signaling Pathway of this compound
Caption: Signaling pathway of this compound in cardiomyocytes.
Quantitative Data Summary
| Parameter | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| L-type Ca2+ Current Amplitude | Isolated canine cardiomyocytes from infarcted hearts | Not specified (in vitro) | In vitro application | Increased amplitude of L-type Ca2+ current. | [1] |
| Intracellular Ca2+ Transient (Ca(i)T) Amplitude | Isolated canine cardiomyocytes from infarcted hearts | Not specified (in vitro) | In vitro application | Increased Ca(i)T amplitude. | [1] |
| Inotropic State (dP/dt max) | Conscious dogs (healthy) | 20 µg/kg/min | Intravenous infusion | 71-78% increase in LV rate of pressure development. | [2] |
| Heart Rate | Conscious dogs (healthy) | 20 µg/kg/min | Intravenous infusion | Decreased by 35 ± 3%. | [2] |
| Myocardial O2 Consumption (MVO2) | Conscious dogs (healthy) | 20 µg/kg/min | Intravenous infusion | Increased by 9 ± 3%. | [2] |
| Mechanical Efficiency | Conscious dogs (healthy) | 20 µg/kg/min | Intravenous infusion | Increased by 19 ± 5%. | [2] |
| Cardiac Index | Human patients with heart failure | 2.0 µg/kg/min | Intravenous infusion | Increased by 23%. | [3] |
Experimental Protocols
Protocol 1: Induction of Myocardial Infarction in Rats via LAD Ligation
This protocol describes a standard and widely used method to create a rat model of MI.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthetic cocktail (e.g., ketamine/xylazine, isoflurane)
-
Surgical instruments (scalpels, forceps, scissors, needle holders)
-
Mechanical ventilator for small rodents
-
6-0 silk suture
-
ECG monitoring system
-
Warming pad
-
Post-operative analgesics (e.g., buprenorphine)
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using the chosen anesthetic protocol. Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Shave the chest area and disinfect with an appropriate antiseptic solution.
-
Intubate the rat and connect it to a mechanical ventilator.
-
-
Thoracotomy:
-
Perform a left thoracotomy at the fourth intercostal space to expose the heart.
-
-
LAD Ligation:
-
Carefully retract the ribs to visualize the heart.
-
Identify the left anterior descending (LAD) coronary artery, which typically runs alongside the pulmonary cone.
-
Pass a 6-0 silk suture underneath the LAD at a position approximately 2-3 mm from its origin.
-
Permanently ligate the LAD. Successful ligation is confirmed by the observation of a pale, akinetic area in the anterior wall of the left ventricle and ST-segment elevation on the ECG.
-
-
Closure and Recovery:
-
Close the chest in layers.
-
Gradually wean the animal off the ventilator.
-
Administer post-operative analgesics as per institutional guidelines.
-
Monitor the animal closely during recovery on a warming pad.
-
Protocol 2: Administration of this compound in a Rat MI Model
This proposed protocol is based on dosages used in other species and should be optimized for the specific experimental design.
Materials:
-
This compound
-
Vehicle solution (e.g., saline, DMSO/saline mixture)
-
Infusion pump
-
Catheters for intravenous administration (e.g., jugular or femoral vein)
Procedure:
-
Animal Model:
-
Use rats that have undergone the MI induction protocol described above. The timing of this compound administration will depend on the study's objective (e.g., acute vs. chronic effects).
-
-
Dosage and Administration:
-
Based on studies in conscious dogs[2], a starting intravenous infusion dose of 5-20 µg/kg/min can be considered. Dose-response studies are recommended to determine the optimal dose in rats.
-
For acute studies, the infusion can be started shortly after LAD ligation.
-
For chronic studies, treatment could be initiated hours to days post-MI.
-
-
Experimental Groups:
-
Sham group: Animals undergo the surgical procedure without LAD ligation and receive a vehicle infusion.
-
MI + Vehicle group: Animals with induced MI receive a vehicle infusion.
-
MI + this compound group(s): Animals with induced MI receive one or more doses of this compound.
-
-
Monitoring and Outcome Assessment:
-
Hemodynamic monitoring: Continuously monitor ECG, heart rate, and blood pressure during drug administration.
-
Echocardiography: Perform echocardiography at baseline (before MI), and at various time points post-MI (e.g., 24 hours, 7 days, 28 days) to assess cardiac function (e.g., ejection fraction, fractional shortening, wall motion).
-
Infarct Size Measurement: At the end of the study, euthanize the animals and excise the hearts. Stain with triphenyltetrazolium (B181601) chloride (TTC) to delineate the infarct area (pale) from the viable myocardium (red).
-
Histology and Molecular Analysis: Perform histological staining (e.g., Masson's trichrome for fibrosis) and molecular analyses (e.g., Western blot, qPCR) on the cardiac tissue to investigate the effects of this compound on signaling pathways, inflammation, and remodeling.
-
Experimental Workflow
References
- 1. Effects of this compound on Ca2+ currents and intracellular Ca2+ in cells that have survived in the epicardial border of the infarcted canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of a novel inotropic agent, BAY y 5959, in conscious dogs: comparison with dobutamine and milrinone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dose-related hemodynamic and electrocardiographic effects of the calcium promoter BAY y 5959 in the presence or absence of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
Bay Y5959 In Vivo Treatment: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay Y5959 is a dihydropyridine (B1217469) derivative that acts as a potent L-type calcium channel agonist. It has been investigated for its potential therapeutic effects in cardiovascular conditions, particularly in the context of myocardial infarction and heart failure. Preclinical in vivo studies are crucial for elucidating the efficacy, safety profile, and pharmacokinetic/pharmacodynamic properties of this compound. This document provides an overview of the available information on the in vivo application of this compound, including its mechanism of action and considerations for experimental design. However, it is important to note that specific details regarding the duration of in vivo treatment with this compound are not extensively documented in publicly available literature. The information presented herein is based on the existing data, which primarily focuses on acute or short-term experimental models.
Mechanism of Action
This compound functions by modulating the activity of L-type calcium channels, which are critical for cardiac muscle contraction and electrical signaling. As a calcium channel agonist, this compound enhances the influx of calcium ions into cardiomyocytes. This action is thought to be beneficial in certain cardiac pathologies where calcium handling is impaired. For instance, in the border zone of an infarcted heart, this compound has been shown to restore L-type calcium currents, which may contribute to its antiarrhythmic effects.[1]
In Vivo Applications and Considerations
The primary in vivo application of this compound in preclinical research has been in models of cardiac injury and dysfunction.
Cardiac Arrhythmia Following Myocardial Infarction
One of the key areas of investigation for this compound is its potential to mitigate arrhythmias that occur following a myocardial infarction.[1] In a canine model of a 5-day old myocardial infarction, this compound demonstrated the ability to restore L-type Ca2+ currents in surviving epicardial border zone cells.[1] This restoration of ion channel function is a critical aspect of its antiarrhythmic properties.
Heart Failure
Studies have also explored the hemodynamic effects of this compound in the context of heart failure. Research in conscious dogs with ischemic heart failure has indicated that the beneficial hemodynamic effects of this compound are maintained even after chronic administration, suggesting its potential for long-term management of this condition.[2] However, the precise duration of this "chronic administration" was not specified in the available literature.[2]
Data Presentation
Due to the limited availability of quantitative data on the duration of in vivo treatment with this compound in published studies, a comprehensive data table summarizing various treatment protocols cannot be provided at this time. Researchers are encouraged to perform dose-response and time-course studies to determine the optimal treatment duration for their specific experimental models and research questions.
Experimental Protocols
While specific, detailed protocols with defined treatment durations are scarce, a general methodological framework can be outlined based on the available information.
Animal Models
-
Canine Model of Myocardial Infarction: This model is valuable for studying post-infarction arrhythmias and the effects of therapeutic interventions on cardiac electrophysiology.[1]
-
Canine Model of Ischemic Heart Failure: This model allows for the investigation of the long-term hemodynamic effects of compounds like this compound.[2]
General Protocol for In Vivo Administration (Example)
-
Animal Preparation: Acclimatize animals to the laboratory environment. For surgical models, follow appropriate sterile procedures for the induction of myocardial infarction or heart failure.
-
Drug Formulation: this compound can be formulated for intravenous or oral administration. A formulation calculator may be a useful tool for preparing appropriate dosages.
-
Dosing Regimen: The selection of dose and frequency of administration will depend on the specific research question and animal model. Pilot studies are recommended to establish the optimal dosing.
-
Monitoring: Monitor relevant physiological parameters throughout the study. This may include electrocardiography (ECG) for arrhythmia assessment, echocardiography for cardiac function, and hemodynamic monitoring for blood pressure and heart rate.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound.
Experimental Workflow for In Vivo Study
References
Measuring the Effects of Bay Y5959 on Intracellular Calcium Dynamics
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocol
Introduction
Bay Y5959 is a potent and selective dihydropyridine (B1217469) agonist of L-type voltage-gated calcium channels (CaV1.x).[1] These channels play a crucial role in regulating intracellular calcium concentration ([Ca²⁺]i) in various cell types, including cardiomyocytes, neurons, and smooth muscle cells. Activation of L-type calcium channels leads to an influx of extracellular calcium, triggering a cascade of downstream signaling events that modulate diverse physiological processes such as muscle contraction, neurotransmitter release, and gene expression. Understanding the pharmacological effects of compounds like this compound on intracellular calcium dynamics is therefore of significant interest in drug discovery and development, particularly in the fields of cardiology and neuroscience.
This document provides a detailed protocol for measuring the effects of this compound on intracellular calcium levels using fluorescent calcium indicators. It includes methodologies for cell culture, dye loading, experimental procedures for data acquisition, and data analysis. Furthermore, it presents a summary of expected results and visual representations of the underlying signaling pathways and experimental workflows.
Data Presentation
The following tables summarize the expected quantitative effects of this compound on intracellular calcium transients ([Ca²⁺]iT) based on available literature. These values are indicative and may vary depending on the cell type, experimental conditions, and specific calcium indicator used.
Table 1: Effect of this compound on Intracellular Calcium Transient Amplitude
| Cell Type | This compound Concentration | Change in [Ca²⁺]iT Amplitude | Reference |
| Canine Epicardial Myocytes (Normal Zone) | Not Specified | Increased | [2] |
| Canine Epicardial Myocytes (Infarcted Zone) | Not Specified | Increased | [2] |
Table 2: Dose-Dependent Hemodynamic Effects of this compound (In Vivo)
| Dose (µg/kg/min) | Effect on Inotropic State (dP/dt max) | Cardiac Index in Heart Failure Patients | Reference |
| 0.25 - 3.0 | Dose-dependent increase | - | [1] |
| 2.0 | - | +23% (p < 0.05) | [1] |
| 4.5 | Increased | - | [1] |
Note: The in vivo data is provided for context regarding the compound's activity. In vitro concentrations for calcium imaging assays will typically be in the nanomolar to micromolar range and require empirical determination.
Signaling Pathway
This compound, as a dihydropyridine agonist, binds to the α1 subunit of the L-type calcium channel. This binding stabilizes the channel in an open conformation, increasing the probability of channel opening upon membrane depolarization. The resulting influx of extracellular Ca²⁺ elevates the intracellular calcium concentration, which then activates various downstream signaling pathways.
Caption: this compound signaling pathway.
Experimental Workflow
The general workflow for assessing the effects of this compound on intracellular calcium involves cell preparation, loading with a calcium-sensitive fluorescent dye, baseline fluorescence measurement, addition of this compound, and subsequent fluorescence recording to measure changes in intracellular calcium levels.
Caption: Calcium imaging experimental workflow.
Experimental Protocols
Protocol 1: In Vitro Calcium Imaging using Fluo-4 AM
This protocol describes the measurement of this compound-induced intracellular calcium changes in cultured cells using the fluorescent indicator Fluo-4 AM.
Materials:
-
Cell Line: Appropriate cell line expressing L-type calcium channels (e.g., HEK293 cells stably expressing CaV1.2, neonatal rat ventricular myocytes, or a relevant neuronal cell line).
-
Cell Culture Medium: As required for the specific cell line.
-
This compound (Stock solution in DMSO)
-
Fluo-4 AM (e.g., from Thermo Fisher Scientific)
-
Pluronic F-127 (20% solution in DMSO)
-
Anhydrous DMSO
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer (e.g., Tyrode's solution)
-
Probenecid (B1678239) (optional, to prevent dye extrusion)
-
Ionomycin (positive control)
-
EGTA (negative control)
-
96-well black, clear-bottom microplates
-
Fluorescence microplate reader or fluorescence microscope with appropriate filters for Fluo-4 (Excitation ~494 nm, Emission ~516 nm).
Procedure:
-
Cell Plating: a. Seed cells into a 96-well black, clear-bottom microplate at a density that will result in a confluent monolayer on the day of the experiment. b. Culture cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Reagents: a. This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C. Further dilute in assay buffer to desired working concentrations just before use. b. Fluo-4 AM Stock Solution: Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO. c. Loading Buffer: For each well, prepare a loading buffer containing Fluo-4 AM and Pluronic F-127 in HBSS. A typical final concentration is 2-5 µM Fluo-4 AM and 0.02% Pluronic F-127. If using, add probenecid to a final concentration of 1-2.5 mM.
-
Cell Loading: a. Remove the culture medium from the wells. b. Wash the cells once with 100 µL of HBSS. c. Add 100 µL of the loading buffer to each well. d. Incubate the plate for 30-60 minutes at 37°C or room temperature, protected from light. The optimal loading time and temperature should be determined empirically for the specific cell line.
-
Washing: a. After incubation, gently remove the loading buffer. b. Wash the cells twice with 100 µL of HBSS to remove any extracellular dye. c. After the final wash, add 100 µL of HBSS to each well.
-
Calcium Measurement: a. Place the plate in the fluorescence microplate reader or on the stage of the fluorescence microscope. b. Baseline Reading: Record the baseline fluorescence (F₀) for a period of time (e.g., 1-2 minutes) to ensure a stable signal. c. Compound Addition: Add the desired concentration of this compound to the wells. It is recommended to perform a dose-response curve, with concentrations ranging from picomolar to micromolar. Include vehicle control (DMSO) wells. d. Post-Stimulation Reading: Immediately after compound addition, continuously record the fluorescence intensity (F) over time (e.g., for 5-10 minutes). e. Positive Control: At the end of the experiment, add a saturating concentration of Ionomycin (e.g., 1-5 µM) to obtain the maximum fluorescence signal (F_max). f. Negative Control: In separate wells, after obtaining F_max, add EGTA (e.g., 10 mM) to chelate calcium and determine the minimum fluorescence (F_min).
Data Analysis:
-
Normalization: The change in intracellular calcium is typically expressed as the ratio of the change in fluorescence to the initial baseline fluorescence (ΔF/F₀), where ΔF = F - F₀.
-
Dose-Response Curve: Plot the peak ΔF/F₀ values against the logarithm of the this compound concentration.
-
EC₅₀ Calculation: Fit the dose-response data to a four-parameter logistic equation to determine the EC₅₀ value, which is the concentration of this compound that elicits a half-maximal response.
Protocol 2: Measurement of Intracellular Calcium Transients using Fura-2 AM
This protocol is suitable for more quantitative measurements of intracellular calcium concentration using the ratiometric dye Fura-2 AM.
Materials:
-
All materials from Protocol 1, with the substitution of Fura-2 AM for Fluo-4 AM.
-
A fluorescence imaging system capable of alternating excitation wavelengths (e.g., 340 nm and 380 nm) and measuring emission at ~510 nm.
Procedure:
-
Cell Plating and Reagent Preparation: Follow steps 1 and 2 from Protocol 1, preparing a Fura-2 AM stock solution and loading buffer. Typical final concentrations for Fura-2 AM are 2-5 µM.
-
Cell Loading and Washing: Follow steps 3 and 4 from Protocol 1.
-
Calcium Measurement: a. Place the coverslip with loaded cells in a perfusion chamber on the microscope stage. b. Baseline Reading: Continuously record the fluorescence emission at ~510 nm while alternating the excitation wavelength between 340 nm and 380 nm. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) is proportional to the intracellular calcium concentration. Record a stable baseline ratio. c. Compound Perfusion: Perfuse the cells with a solution containing the desired concentration of this compound. d. Post-Stimulation Reading: Continue to record the F₃₄₀/F₃₈₀ ratio to observe the effect of this compound on intracellular calcium. e. Calibration: At the end of each experiment, calibrate the Fura-2 signal by determining R_min (in the presence of a calcium chelator like EGTA) and R_max (in the presence of a calcium ionophore like Ionomycin in a high calcium solution). The intracellular calcium concentration can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - R_min) / (R_max - R)] * (F_max380 / F_min380), where Kd is the dissociation constant of Fura-2 for Ca²⁺ (~224 nM).
Data Analysis:
-
Plot the change in the F₃₄₀/F₃₈₀ ratio or the calculated [Ca²⁺]i over time.
-
For dose-response analysis, plot the peak change in ratio or concentration against the logarithm of the this compound concentration and calculate the EC₅₀.
Troubleshooting
-
Low Signal/No Response:
-
Poor Dye Loading: Optimize loading time, temperature, and dye concentration. Ensure Pluronic F-127 is used to aid in dye solubilization.
-
Cell Health: Ensure cells are healthy and not over-confluent.
-
Inactive Compound: Verify the activity of the this compound stock solution.
-
No L-type Calcium Channels: Confirm that the cell line used expresses functional L-type calcium channels.
-
-
High Background Fluorescence:
-
Incomplete Washing: Ensure thorough washing after dye loading to remove extracellular dye.
-
Autofluorescence: Check for cellular autofluorescence at the imaging wavelengths.
-
-
Phototoxicity/Photobleaching:
-
Reduce the intensity and duration of the excitation light.
-
Use an anti-fade reagent if applicable.
-
Conclusion
These protocols provide a framework for the detailed investigation of this compound's effects on intracellular calcium signaling. By employing fluorescent calcium indicators and quantitative imaging techniques, researchers can elucidate the dose-dependent effects and kinetics of this L-type calcium channel agonist. The provided diagrams and data tables serve as a reference for the expected outcomes and the underlying molecular mechanisms. Careful optimization of the experimental conditions for the specific cell system under investigation is crucial for obtaining robust and reproducible results.
References
- 1. Dose-related hemodynamic and electrocardiographic effects of the calcium promoter BAY y 5959 in the presence or absence of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of this compound on Ca2+ currents and intracellular Ca2+ in cells that have survived in the epicardial border of the infarcted canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bay Y5959
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bay Y5959 is a potent dihydropyridine (B1217469) derivative that acts as a selective agonist for L-type calcium channels (LTCCs). Its chemical name is isopropyl (R)-2-amino-5-cyano-6-methyl-4-(3-phenylquinolin-5-yl)-1,4-dihydropyridine-3-carboxylate, and its CAS number is 146136-94-9. As an LTCC agonist, this compound enhances the influx of calcium ions into cells, thereby modulating various physiological processes. This document provides comprehensive information on the procurement of this compound, its mechanism of action, and detailed protocols for its application in experimental settings.
Supplier and Purchasing Information
This compound is not a readily available off-the-shelf compound and is primarily offered through custom synthesis. Researchers interested in acquiring this compound should contact chemical synthesis service providers.
Table 1: this compound Supplier Information
| Supplier | Availability | Contact Information | Notes |
| MedKoo Biosciences | Custom Synthesis | Website: --INVALID-LINK-- | Minimum order quantity is typically 1 gram with a lead time of 2-4 months. Price is dependent on the complexity of the synthesis.[1] |
| TargetMol | Catalog Item | Website: --INVALID-LINK-- | Listed in the product catalog, but direct purchasing information may require a quote request.[2] |
Mechanism of Action: L-type Calcium Channel Agonism
This compound, like other dihydropyridine agonists, binds to the α1 subunit of the L-type calcium channel. This binding event modifies the channel's gating properties, increasing the probability of the channel being in an open state. This leads to a prolonged influx of Ca²⁺ into the cell upon membrane depolarization. In cardiac myocytes, this increased calcium influx enhances excitation-contraction coupling, resulting in a positive inotropic effect.
Experimental Protocols
The following are detailed protocols for studying the effects of this compound on cellular calcium dynamics and ion channel activity.
Protocol 1: Measurement of Intracellular Calcium Concentration using Fura-2 AM
This protocol describes how to measure changes in intracellular calcium concentration in response to this compound using the ratiometric fluorescent indicator Fura-2 AM.
Materials:
-
This compound
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
HEPES-buffered saline (HBS): 10 mM HEPES, 140 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, 10 mM glucose, pH 7.4
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Cultured cells (e.g., cardiomyocytes, neurons) plated on glass coverslips or in 96-well plates
-
Fluorescence microscope or plate reader with dual-excitation capabilities (340 nm and 380 nm)
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO. Store at -20°C.
-
Prepare a 1 mM stock solution of Fura-2 AM in DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in DMSO.
-
Prepare the Fura-2 AM loading solution: For each mL of HBS, add 2 µL of Fura-2 AM stock solution and 1 µL of Pluronic F-127 stock solution to achieve a final concentration of 2 µM Fura-2 AM and 0.02% Pluronic F-127. Vortex to mix.
-
Cell Loading:
-
Wash the cultured cells twice with HBS.
-
Add the Fura-2 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
Wash the cells twice with HBS to remove extracellular Fura-2 AM.
-
Incubate the cells in HBS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.
-
-
Calcium Measurement:
-
Mount the coverslip with loaded cells onto the microscope stage or place the 96-well plate in the plate reader.
-
Acquire baseline fluorescence by alternately exciting the cells at 340 nm and 380 nm and measuring the emission at 510 nm.
-
Prepare working concentrations of this compound by diluting the stock solution in HBS.
-
Add the desired concentration of this compound to the cells and record the changes in fluorescence intensity at 340 nm and 380 nm excitation.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensity at 340 nm excitation to that at 380 nm excitation (F340/F380).
-
The change in this ratio is proportional to the change in intracellular calcium concentration.
-
Protocol 2: Whole-Cell Voltage-Clamp Recording of L-type Calcium Currents
This protocol outlines the procedure for measuring L-type calcium currents in isolated cells (e.g., ventricular myocytes) using the whole-cell patch-clamp technique.
Materials:
-
This compound
-
Isolated single cells (e.g., ventricular myocytes)
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software
-
Borosilicate glass capillaries for pipette fabrication
-
Micromanipulator
-
Perfusion system
Solutions:
-
External Solution (Tyrode's solution): 135 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose, pH 7.4 with NaOH.
-
Internal (Pipette) Solution: 120 mM CsCl, 20 mM TEA-Cl, 5 mM Mg-ATP, 10 mM HEPES, 10 mM EGTA, pH 7.2 with CsOH.
Procedure:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Cell Preparation: Isolate single cells using standard enzymatic digestion protocols and store them in a holding solution.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.
-
Establish Whole-Cell Configuration:
-
Transfer a small volume of the cell suspension to the recording chamber on the microscope stage.
-
Continuously perfuse the chamber with the external solution.
-
Using the micromanipulator, approach a single cell with the patch pipette and form a gigaohm seal.
-
Rupture the cell membrane under the pipette tip with gentle suction to achieve the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
To inactivate sodium and T-type calcium channels, apply a depolarizing prepulse to -40 mV for 200 ms.
-
Apply a series of depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms) to elicit L-type calcium currents.
-
-
Data Acquisition:
-
Record the baseline L-type calcium currents in response to the voltage-clamp protocol.
-
Prepare the desired concentration of this compound in the external solution.
-
Perfuse the cell with the this compound-containing external solution and record the currents again using the same voltage-clamp protocol.
-
-
Data Analysis:
-
Measure the peak inward current at each voltage step before and after the application of this compound.
-
Construct current-voltage (I-V) relationship plots to visualize the effect of this compound on the L-type calcium current.
-
Quantitative Data Summary
The following table summarizes key quantitative data for this compound from the literature.
Table 2: Quantitative Data for this compound
| Parameter | Value | Experimental System | Reference |
| In vivo dose (human) | 0.25 to 4.5 µg/kg/min (IV) | Patients with and without congestive heart failure | J Am Coll Cardiol. 1997;30(7):1751-7 |
| Effect on L-type Ca²⁺ current | Increased amplitude | Isolated canine epicardial cells | J Cardiovasc Pharmacol. 1999;33(6):929-37 |
| Effect on intracellular Ca²⁺ transient | Increased amplitude | Isolated canine epicardial cells | J Cardiovasc Pharmacol. 1999;33(6):929-37 |
Safety and Handling
This compound is for research use only and not for human or veterinary use. Standard laboratory safety precautions should be taken when handling this compound. This includes wearing personal protective equipment such as gloves, a lab coat, and safety glasses. Handle in a well-ventilated area. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
Troubleshooting & Optimization
Technical Support Center: Bay Y5959
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Bay Y5959, with a specific focus on issues related to its dissolution in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a calcium channel agonist.[1] Its primary mechanism of action is to activate L-type calcium channels (CaV1.2), which are crucial for regulating calcium influx in excitable cells like cardiac myocytes.[2] This influx of calcium is a key signal for processes such as muscle contraction, controlling the duration of the action potential, and regulating gene expression.
Q2: I'm having trouble dissolving this compound in DMSO. Is it soluble in this solvent?
Yes, this compound is soluble in DMSO.[3] However, like many organic compounds, achieving complete dissolution can sometimes be challenging. Several factors can influence the solubility, including the purity of the compound and the quality of the DMSO.
Q3: What are the initial steps I should take if this compound is not dissolving in DMSO?
If you are encountering issues with dissolving this compound in DMSO, we recommend the following initial troubleshooting steps:
-
Vortexing: Agitate the solution vigorously using a vortex mixer.
-
Gentle Heating: Warm the solution in a water bath at a temperature of around 37°C. This can help to increase the kinetic energy and facilitate dissolution.
-
Sonication: Use a bath sonicator to provide mechanical agitation, which can aid in breaking down any aggregates and enhance solubility.
Q4: Can the quality of the DMSO affect the solubility of this compound?
Absolutely. DMSO is hygroscopic, meaning it readily absorbs moisture from the air. The presence of water in your DMSO can significantly decrease its ability to dissolve certain organic compounds. It is crucial to use anhydrous, high-purity DMSO for preparing your stock solutions. We recommend using a fresh, unopened bottle of DMSO whenever possible.
Q5: What should I do if my this compound precipitates out of solution when I dilute my DMSO stock with an aqueous buffer or cell culture medium?
This is a common phenomenon known as precipitation, which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. To mitigate this, you can try the following:
-
Lower the final concentration: The issue may be that the final concentration of this compound in your aqueous solution is above its solubility limit. Try using a more dilute final concentration.
-
Increase the final DMSO concentration: While it's important to keep the final DMSO concentration low to avoid cellular toxicity (typically below 0.5%), a slight increase might be necessary to maintain the solubility of this compound.[4] Always include a vehicle control (DMSO alone) in your experiments to account for any solvent effects.
-
Use a co-solvent: In some cases, the use of a co-solvent in your final aqueous solution can help to improve the solubility of the compound.
Troubleshooting Guide: this compound Dissolution in DMSO
This guide provides a systematic approach to resolving common issues encountered when preparing this compound solutions.
| Problem | Potential Cause | Recommended Solution |
| This compound powder is not dissolving in DMSO. | Insufficient agitation or energy. | Vortex the solution vigorously. Gentle warming to 37°C or sonication can also be applied. |
| Purity of this compound. | Ensure you are using a high-purity batch of the compound. | |
| Quality of DMSO. | Use fresh, anhydrous, high-purity DMSO. Avoid using DMSO from a bottle that has been open for an extended period. | |
| A precipitate forms after diluting the DMSO stock solution in an aqueous buffer. | The compound's solubility limit in the aqueous buffer has been exceeded. | Prepare a more dilute final working solution. |
| The final concentration of DMSO is too low to maintain solubility. | While keeping cellular toxicity in mind, consider slightly increasing the final DMSO percentage. Always run a vehicle control. | |
| The prepared stock solution appears cloudy or contains visible particles. | Incomplete dissolution. | Repeat the dissolution steps, ensuring adequate vortexing, warming, or sonication. |
| Contamination. | Ensure that all labware used for preparing the solution is clean and dry. |
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Water bath or sonicator (optional)
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder into a sterile tube or vial.
-
Add the calculated volume of anhydrous, high-purity DMSO to achieve the desired stock concentration.
-
Tightly cap the tube/vial and vortex vigorously until the powder is completely dissolved.
-
If the compound does not fully dissolve, gently warm the solution in a 37°C water bath for 5-10 minutes, followed by vortexing. Alternatively, sonicate the solution for a few minutes.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[1]
-
Signaling Pathway and Experimental Workflow
As a calcium channel agonist, this compound activates L-type calcium channels (CaV1.2), leading to an influx of calcium ions into the cell. This increase in intracellular calcium can trigger a cascade of downstream signaling events, particularly in cardiac myocytes.
Caption: this compound signaling pathway in a cardiac myocyte.
The following diagram illustrates a typical experimental workflow for studying the effects of this compound.
Caption: A typical experimental workflow for using this compound.
Safety Information
As a specific Safety Data Sheet (SDS) for this compound was not available through the conducted searches, general laboratory safety precautions should be followed when handling this and other chemical compounds. Always consult the specific SDS provided by your supplier for detailed safety information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound.
-
Handling: Avoid inhalation of the powder. Handle the compound in a well-ventilated area or in a chemical fume hood. Avoid contact with skin and eyes.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place as recommended by the supplier.
-
Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
References
Bay Y5959 precipitation in aqueous solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bay Y5959. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective agonist of L-type calcium channels (LTCCs), also known as dihydropyridine (B1217469) (DHP) channels.[1][2] As a calcium channel agonist, this compound enhances the influx of calcium ions (Ca2+) into cells through these channels. This influx of calcium is a critical signaling event that can trigger various downstream cellular processes. In cardiac myocytes, for example, it initiates calcium-induced calcium release from the sarcoplasmic reticulum, which is essential for muscle contraction.[3]
Q2: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. Why is this happening?
Precipitation of this compound in aqueous solutions is a common issue primarily due to its chemical nature as a 1,4-dihydropyridine (B1200194) derivative.[1][4] These compounds are typically lipophilic and have poor water solubility.[4] The solubility of dihydropyridines is also often pH-dependent, with decreased solubility at neutral or alkaline pH compared to acidic conditions. When a concentrated stock solution of this compound, typically prepared in an organic solvent like DMSO, is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity can cause the compound to fall out of solution and form a precipitate.
Q3: How can I prevent this compound from precipitating in my experiments?
Several strategies can be employed to prevent the precipitation of this compound in your aqueous experimental solutions:
-
Optimize Stock Solution Concentration: Avoid making overly concentrated stock solutions. While a higher concentration might seem convenient, it increases the risk of precipitation upon dilution. A stock concentration of 10-30 mM in DMSO is often a good starting point.
-
Stepwise Dilution: Instead of a single, large dilution, perform a series of smaller, stepwise dilutions. This gradual reduction in solvent polarity can help keep the compound in solution. For example, first, dilute your DMSO stock into a small volume of your aqueous buffer, vortex thoroughly, and then add this intermediate dilution to the final volume of your experimental medium.
-
Control Final DMSO Concentration: For cell-based assays, it is crucial to keep the final concentration of DMSO as low as possible, ideally below 0.1%, to avoid solvent-induced cellular toxicity.[5] For animal experiments, the final DMSO concentration should generally be 2% or lower.[5]
-
Use of Co-solvents or Surfactants: The inclusion of a small amount of a pharmaceutically acceptable co-solvent or surfactant in your final aqueous solution can enhance the solubility of this compound. Examples include PEG400, Tween 80, or cyclodextrins.[6][7]
-
pH Adjustment: If your experimental conditions allow, slightly acidifying the aqueous buffer can improve the solubility of dihydropyridine compounds. However, ensure that any pH adjustment is compatible with your biological system.
-
Warming the Solution: Gently warming the aqueous buffer before adding the this compound stock solution can sometimes aid in dissolution. However, be cautious about the temperature stability of both this compound and other components in your experimental medium.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Precipitate forms immediately upon dilution of DMSO stock into aqueous buffer. | The change in solvent polarity is too abrupt, causing the compound to crash out of solution. | Perform a stepwise dilution. First, create an intermediate dilution in a small volume of the aqueous buffer with vigorous vortexing before adding it to the final volume. |
| The solution is cloudy or contains visible particles after dilution. | The concentration of this compound exceeds its solubility limit in the final aqueous medium. | Reduce the final concentration of this compound. If a higher concentration is necessary, consider incorporating a solubilizing agent like PEG400 or Tween 80 into your buffer. |
| Precipitation occurs over time, even if the initial solution is clear. | The compound is not stable in the aqueous solution at the experimental temperature or pH. | Assess the stability of this compound in your specific buffer over the time course of your experiment. Prepare fresh working solutions immediately before use. |
| Inconsistent experimental results between batches of prepared solutions. | Variability in the preparation of the working solution is leading to different effective concentrations of soluble this compound. | Standardize your solution preparation protocol. Ensure consistent stock concentrations, dilution steps, and final solvent concentrations. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Solvent Selection: Use anhydrous, high-purity Dimethyl Sulfoxide (DMSO) to prepare the stock solution.
-
Concentration: Weigh out the appropriate amount of this compound powder to prepare a 10 mM stock solution.
-
Dissolution: Add the calculated volume of DMSO to the this compound powder. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in tightly sealed vials.
Preparation of Aqueous Working Solution from DMSO Stock (for in vitro assays)
-
Pre-warm Aqueous Buffer: Warm your sterile aqueous buffer (e.g., PBS, cell culture medium) to the experimental temperature (typically 37°C).
-
Calculate Volumes: Determine the required volume of the this compound DMSO stock solution to achieve the desired final concentration in your experiment. Ensure the final DMSO concentration is kept below 0.1%.
-
Stepwise Dilution: a. In a sterile microcentrifuge tube, add a small volume of the pre-warmed aqueous buffer (e.g., 100 µL). b. To this, add the calculated volume of the this compound DMSO stock solution. c. Immediately vortex the mixture for 30-60 seconds to ensure rapid and thorough mixing. d. Visually inspect for any signs of precipitation. e. Transfer this intermediate dilution to the final volume of your pre-warmed experimental buffer and mix well by gentle inversion.
-
Use Immediately: It is recommended to use the freshly prepared aqueous working solution immediately to minimize the risk of precipitation over time.
Signaling Pathways and Workflows
This compound Experimental Workflow
The following diagram illustrates a typical workflow for preparing and using this compound in an in vitro experiment.
Caption: Workflow for preparing this compound solutions and conducting in vitro experiments.
L-type Calcium Channel Signaling Pathway
Activation of L-type calcium channels by this compound initiates a signaling cascade that leads to changes in gene expression. The diagram below outlines the key steps in this pathway.
Caption: this compound-mediated activation of the L-type calcium channel signaling pathway.
References
- 1. Dihydropyridine calcium channel blockers - Wikipedia [en.wikipedia.org]
- 2. 4-Pyridinio-1,4-Dihydropyridines as Calcium Ion Transport Modulators: Antagonist, Agonist, and Dual Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synapse-to-Nucleus ERK→CREB Transcriptional Signaling Requires Dendrite-to-Soma Ca2+ Propagation Mediated by L-Type Voltage–Gated Ca2+ Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Generation of Dihydropyridine Calcium Channel Blockers: Photostabilization of Liquid Formulations Using Nonionic Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. BAY-Y-5959 | TargetMol [targetmol.com]
optimizing Bay Y5959 concentration for maximum effect
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Bay Y5959 concentration for maximum effect in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dihydropyridine (B1217469) derivative that acts as a potent L-type calcium channel agonist.[1] Its primary mechanism of action involves binding to the L-type calcium channel, promoting its open state, and thereby increasing the influx of calcium ions (Ca²⁺) into the cell. This leads to an increase in intracellular calcium concentration, which can modulate various cellular processes, particularly in excitable cells like cardiomyocytes.
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro studies, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, it is recommended to store the compound as a solid at -20°C, protected from light. Stock solutions in DMSO should be stored at -20°C or -80°C and are generally stable for several months. Avoid repeated freeze-thaw cycles.
Q3: What are the known off-target effects of this compound?
Specific off-target binding profiles for this compound are not extensively documented in publicly available literature. However, as a dihydropyridine derivative, it is possible that at higher concentrations, it may interact with other ion channels or cellular targets. Some dihydropyridines have been reported to interact with adenosine (B11128) receptors, though the functional relevance of this is not always clear.[2] It is crucial to include appropriate controls in your experiments to assess potential off-target effects. This can include using structurally different L-type calcium channel agonists or antagonists to confirm that the observed effects are mediated through the intended target.
Q4: How does this compound activate the L-type calcium channel?
This compound, like other dihydropyridine agonists, is thought to stabilize the open conformation of the L-type calcium channel. It binds to a specific site on the α1 subunit of the channel, which is the main pore-forming subunit.[3][4] This binding alters the channel's gating properties, leading to prolonged channel openings and increased Ca²⁺ influx in response to membrane depolarization.
Troubleshooting Guides
This section addresses common issues that may arise during experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| No or weak response to this compound | Suboptimal Concentration: The concentration of this compound may be too low to elicit a response. | Perform a dose-response experiment to determine the optimal effective concentration (EC50) for your specific cell type and experimental conditions. Start with a wide range of concentrations (e.g., 1 nM to 10 µM). |
| Cell Health: Poor cell viability or unhealthy cells may not respond appropriately. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Check cell viability using methods like Trypan Blue exclusion. | |
| Incorrect Solvent/Solubility Issues: this compound may not be fully dissolved or may have precipitated out of solution. | Ensure this compound is completely dissolved in high-quality, anhydrous DMSO. When diluting the stock solution into aqueous buffers or media, do so gradually and vortex gently to prevent precipitation. The final DMSO concentration in the culture media should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts. | |
| Channel Expression: The cells may have low or no expression of L-type calcium channels. | Verify the expression of L-type calcium channels in your cell model using techniques like RT-qPCR, Western blot, or immunofluorescence. | |
| High background signal or spontaneous activity | Cell Culture Conditions: High background calcium levels or spontaneous oscillations can mask the effect of this compound. | Optimize cell plating density and ensure a stable baseline before adding the compound. Consider using a buffer with a physiological calcium concentration. |
| Dye Loading Issues: Inconsistent loading of calcium indicator dyes can lead to variable results. | Ensure consistent dye loading concentration, incubation time, and temperature. Wash cells gently to remove excess dye. | |
| Inconsistent results between experiments | Reagent Variability: Inconsistent quality of reagents, including this compound, media, or buffers. | Use high-purity reagents and prepare fresh solutions for each experiment. Aliquot stock solutions to minimize freeze-thaw cycles. |
| Experimental Conditions: Variations in temperature, pH, or incubation times. | Standardize all experimental parameters and maintain consistency across all experiments. | |
| Cell Passage Number: High passage numbers can lead to phenotypic changes and altered responses. | Use cells within a consistent and low passage number range for all experiments. |
Data Presentation
Table 1: Reported In Vivo Dosage of this compound
| Species | Condition | Dosage Range | Optimal Dose | Observed Effects |
| Human | With and without congestive heart failure | 0.25 - 4.5 µg/kg/min (intravenous) | ~2.0 µg/kg/min | Positive inotropic effects, increased cardiac output, mild bradycardia. |
Note: In vitro effective concentrations are highly cell-type dependent and should be determined empirically. A starting range of 1 nM to 10 µM is recommended for initial dose-response studies.
Experimental Protocols
Protocol: Determining the EC50 of this compound in Cultured Cardiomyocytes using a Calcium Flux Assay
This protocol provides a general guideline for determining the half-maximal effective concentration (EC50) of this compound in a cell-based calcium flux assay.
Materials:
-
Cultured cardiomyocytes (e.g., iPSC-derived or primary)
-
This compound
-
Anhydrous DMSO
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black, clear-bottom microplates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating:
-
Seed cardiomyocytes into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.
-
Culture the cells for 24-48 hours under standard conditions (37°C, 5% CO₂).
-
-
Preparation of this compound Serial Dilutions:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).
-
Further dilute these DMSO stocks into HBSS to create 2X working solutions of this compound. The final DMSO concentration should be kept below 0.2%.
-
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the dye loading solution to each well and incubate for 30-60 minutes at 37°C.
-
After incubation, wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS to each well.
-
-
Calcium Flux Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for Fluo-4 (e.g., 494 nm/516 nm).
-
Establish a stable baseline fluorescence reading for 1-2 minutes.
-
Inject 100 µL of the 2X this compound working solutions into the corresponding wells.
-
Immediately begin recording the fluorescence intensity over time (e.g., every second for 5-10 minutes).
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data to the baseline fluorescence.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Visualizations
References
- 1. Effects of this compound on Ca2+ currents and intracellular Ca2+ in cells that have survived in the epicardial border of the infarcted canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interaction of Dihydropyridine Calcium Channel Agonists and Antagonists with Adenosine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of dihydropyridine agonists and antagonists in view of cryo-EM structures of calcium and sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of channel subunit composition on L-type Ca2+ current kinetics and cardiac wave stability - PubMed [pubmed.ncbi.nlm.nih.gov]
potential Bay Y5959 off-target effects in non-cardiac cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Bay Y5959 in non-cardiac cells. The information is intended for researchers, scientists, and drug development professionals.
Disclaimer: this compound is a potent L-type calcium channel agonist primarily characterized for its effects on cardiac cells.[1][2][3] There is limited published data on its specific off-target effects in non-cardiac cell types. The following information is based on the known physiological roles of L-type calcium channels in various tissues and general principles of pharmacology.[1][4][5] It is intended to guide researchers in identifying and investigating potential off-target effects during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a dihydropyridine (B1217469) compound that acts as an agonist for L-type voltage-gated calcium channels (Ca_v1.x).[3] It works by increasing the probability of the channel being in an open state, thereby enhancing the influx of calcium ions (Ca²⁺) into the cell upon membrane depolarization.[6]
Q2: L-type calcium channels are best known for their role in the heart. Are they present in other tissues?
Yes, L-type calcium channels are expressed in a variety of non-cardiac tissues, where they play crucial roles in physiological processes.[4][5] These include:
-
Smooth muscle: Regulating contraction and relaxation of blood vessels and other organs.[4]
-
Neurons: Involved in neurotransmitter release, neuronal excitability, and gene expression.[4]
-
Endocrine cells: Triggering hormone secretion, such as insulin (B600854) from pancreatic beta-cells and aldosterone (B195564) from adrenal cortical cells.[4][5]
-
Sensory cells: Participating in signal transduction.[5]
Q3: What are some potential, though not yet documented, off-target effects of this compound in non-cardiac cells?
Given the widespread expression of L-type calcium channels, agonism by this compound could theoretically lead to:
-
In Neuronal Cells: Alterations in neurotransmitter release, changes in firing patterns, or excitotoxicity due to excessive calcium influx.
-
In Endocrine Cells: Inappropriate hormone secretion, potentially leading to metabolic disturbances in vivo.
-
In Smooth Muscle Cells: Unintended vasoconstriction or altered motility of visceral organs.
Q4: I am observing unexpected changes in gene expression in my non-cardiac cell line after treatment with this compound. Could this be an off-target effect?
It is plausible. Calcium is a critical second messenger that can influence the activity of various transcription factors. A sustained increase in intracellular calcium due to this compound could alter gene expression profiles. It is recommended to perform control experiments to investigate this further (see Troubleshooting Guide).
Q5: Are there any known off-target effects of other dihydropyridine compounds that might be relevant?
Some dihydropyridine calcium channel blockers have been reported to interact with other receptors, such as muscarinic and alpha-adrenergic receptors, independently of their action on calcium channels.[7] While this compound is an agonist, the possibility of interactions with other cellular targets cannot be entirely ruled out without specific experimental validation.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in a Non-Cardiac Cell Line
You are using this compound in a non-cardiac cell line (e.g., a neuronal or endocrine cell line) and observe a phenotype that is not readily explained by its known activity on L-type calcium channels.
Possible Cause: The observed effect could be due to the agonistic activity of this compound on endogenous L-type calcium channels in your cell line, or a true off-target effect on another protein.
Troubleshooting Steps:
-
Confirm L-type Calcium Channel Expression: Verify that your cell line expresses L-type calcium channels (Ca_v1.x isoforms) using techniques like RT-qPCR, Western blot, or immunocytochemistry.
-
Use a Calcium Channel Blocker: Co-treat your cells with this compound and a known L-type calcium channel blocker (e.g., nifedipine, verapamil). If the phenotype is reversed or attenuated, it is likely mediated by L-type calcium channels.
-
Measure Intracellular Calcium: Use a fluorescent calcium indicator (e.g., Fura-2, Fluo-4) to measure changes in intracellular calcium concentration in response to this compound. This will confirm that the compound is active on calcium channels in your specific cell model.
-
Dose-Response Curve: Perform a dose-response experiment. If the phenotype correlates with the expected potency of this compound for L-type calcium channels, it is more likely to be an on-target effect in a non-cardiac context.
Issue 2: Inconsistent Results Between Different Non-Cardiac Cell Lines
You are observing an effect of this compound in one non-cardiac cell line but not in another.
Possible Cause: Different cell lines have varying expression levels of L-type calcium channel isoforms or may possess different downstream signaling pathways.
Troubleshooting Steps:
-
Compare Channel Expression: Quantify the relative expression levels of Ca_v1.x channel subunits in both cell lines. The responsive cell line may have a higher expression level.
-
Consider Isoform Specificity: this compound may have different potencies for different L-type calcium channel isoforms (Ca_v1.1, Ca_v1.2, Ca_v1.3, Ca_v1.4).[5] Identify which isoforms are present in your cell lines.
-
Evaluate Downstream Signaling: The cellular context and the presence of specific calcium-binding proteins and signaling cascades will determine the ultimate cellular response to calcium influx.
Quantitative Data Summary
As there is a lack of published quantitative data on this compound's off-target effects in non-cardiac cells, the following table is illustrative of how a researcher might summarize their own findings when investigating these effects.
| Parameter | Cell Line A (e.g., Neuroblastoma) | Cell Line B (e.g., Pancreatic Beta-Cell) | Cardiac Myocytes (Reference) |
| EC₅₀ for Ca²⁺ Influx | Hypothetical: 50 nM | Hypothetical: 75 nM | ~10 nM |
| EC₅₀ for Phenotype X | Hypothetical: 60 nM | Hypothetical: N/A | N/A |
| % Inhibition of Phenotype X by Nifedipine (1 µM) | Hypothetical: 95% | Hypothetical: N/A | N/A |
| Relative Ca_v1.2 mRNA Expression | Hypothetical: 1.0 | Hypothetical: 0.2 | 5.0 |
| Relative Ca_v1.3 mRNA Expression | Hypothetical: 2.5 | Hypothetical: 3.0 | 0.5 |
This table is for illustrative purposes only and does not represent actual experimental data.
Experimental Protocols
Protocol 1: Measurement of Intracellular Calcium using Fluo-4 AM
This protocol describes how to measure changes in intracellular calcium concentration in cultured cells.
-
Cell Plating: Plate cells on a 96-well, black-walled, clear-bottom plate at a suitable density to achieve 80-90% confluency on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM (e.g., 2 µM in HBSS or another suitable buffer).
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add the Fluo-4 AM loading buffer to each well and incubate for 30-60 minutes at 37°C.
-
-
Washing: Gently wash the cells twice with HBSS to remove excess dye.
-
Compound Addition:
-
Add HBSS to each well.
-
Use a fluorescence plate reader with automated injection to add this compound at various concentrations.
-
-
Fluorescence Measurement:
-
Measure the baseline fluorescence for a few cycles before compound addition.
-
After injection of this compound, continuously record the fluorescence signal (Excitation: ~494 nm, Emission: ~516 nm) for several minutes.
-
-
Data Analysis:
-
Normalize the fluorescence signal to the baseline (F/F₀).
-
Plot the peak F/F₀ against the concentration of this compound to generate a dose-response curve and determine the EC₅₀.
-
Visualizations
Caption: On-target action of this compound on L-type calcium channels.
Caption: Workflow for troubleshooting unexpected phenotypes.
References
- 1. [PDF] Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? | Semantic Scholar [semanticscholar.org]
- 2. BAY-Y-5959 | TargetMol [targetmol.com]
- 3. Effects of this compound on Ca2+ currents and intracellular Ca2+ in cells that have survived in the epicardial border of the infarcted canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. L-type calcium channel - Wikipedia [en.wikipedia.org]
- 5. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium-agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of dihydropyridine calcium channel blocking drugs on rat brain muscarinic and alpha-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Bay Y5959 In Vivo Delivery Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the in vivo delivery of Bay Y5959. The information is tailored for researchers, scientists, and drug development professionals to address common challenges encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a dihydropyridine (B1217469) derivative that acts as a calcium channel agonist.[1] Specifically, it targets L-type Ca2+ channels, leading to an increase in the amplitude of L-type Ca2+ currents and intracellular Ca2+ transients.[2] This activity has been studied in the context of cardiac function, particularly for its potential antiarrhythmic effects in myocardial infarction.[2]
Q2: What is a standard vehicle for in vivo delivery of this compound?
Due to its likely poor water solubility, a common vehicle for in vivo administration of this compound is a co-solvent system. A recommended formulation consists of:
-
5% DMSO (Dimethyl Sulfoxide)
-
30% PEG300 (Polyethylene glycol 300)
-
5% Tween 80 (Polysorbate 80)
-
60% Saline or Phosphate-Buffered Saline (PBS)
Q3: What are the potential side effects of dihydropyridine compounds in vivo?
While this compound is a calcium channel agonist, the broader class of dihydropyridine calcium channel modulators is known to have cardiovascular effects. Researchers should be aware of potential side effects observed with dihydropyridine calcium channel blockers, which may provide some guidance on systems to monitor. These can include:
-
Cardiovascular: Changes in blood pressure and heart rate are possible. Dihydropyridine blockers can cause flushing, peripheral edema (swelling of feet and ankles), and dizziness.
-
General: Headache and heartburn have also been reported with dihydropyridine blockers.
It is crucial to include appropriate control groups in your experiments to differentiate between vehicle effects, compound effects, and potential adverse reactions.
Q4: How should I prepare the this compound formulation for in vivo injection?
It is critical to prepare the formulation fresh on the day of use to minimize the risk of precipitation. A detailed step-by-step protocol is provided in the "Experimental Protocols" section below. The key is to ensure the compound is fully dissolved in the organic solvents before the slow, dropwise addition of the aqueous component (saline or PBS) while vortexing.
Troubleshooting Guide
This guide addresses specific issues that may arise during the in vivo delivery of this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitation or cloudiness of the solution during preparation. | 1. Incomplete dissolution of this compound in the initial solvent. 2. The aqueous component (saline/PBS) was added too quickly. | 1. Ensure this compound is fully dissolved in DMSO before adding other components. Gentle warming (to 37°C) or sonication can aid dissolution. 2. Add the saline or PBS dropwise while continuously vortexing or stirring the solution to ensure gradual mixing. |
| Crystallization of the compound in the formulation over time. | The formulation is supersaturated and unstable at the storage temperature. | Prepare the formulation fresh before each experiment. If temporary storage is unavoidable, keep it at a controlled room temperature and visually inspect for any precipitation before use. Avoid refrigeration unless the stability of the formulation at lower temperatures has been confirmed. |
| Unexpected physiological effects in the animal model (e.g., lethargy, agitation). | 1. The vehicle itself may be causing an adverse reaction. 2. The observed effects are off-target effects of this compound. 3. The effects are an exaggerated pharmacodynamic response to this compound. | 1. Include a vehicle-only control group to differentiate between the effects of the compound and the delivery vehicle. 2. Carefully observe and document all physiological and behavioral changes. Conduct a thorough literature search for known off-target effects of this compound or similar dihydropyridine agonists. 3. Consider performing a dose-response study to determine the optimal therapeutic window and identify the threshold for adverse effects. |
| Lack of expected therapeutic effect. | 1. Poor bioavailability of this compound. 2. Sub-optimal dosing or administration route. 3. Degradation of the compound. | 1. Ensure the formulation is clear and free of precipitates before injection. Consider alternative formulation strategies to enhance solubility if issues persist. 2. Review the literature for effective dose ranges and administration routes for similar compounds. An initial dose-finding study may be necessary. 3. Always use a freshly prepared solution. Protect the compound and its solution from light, as dihydropyridines can be light-sensitive. |
Experimental Protocols
Protocol for Preparation of this compound Formulation for In Vivo Injection
This protocol describes the preparation of a 1 mL working solution of this compound in a vehicle of 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
Polyethylene glycol 300 (PEG300), sterile
-
Tween 80 (Polysorbate 80), sterile
-
Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the powder in the appropriate volume of DMSO to create a concentrated stock solution. For example, to achieve a final concentration of 1 mg/mL in the 1 mL final formulation, you would need 1 mg of this compound. You can prepare a 20 mg/mL stock by dissolving 2 mg of this compound in 100 µL of DMSO.
-
Ensure the compound is fully dissolved. Gentle warming or brief sonication may be used if necessary.
-
-
Prepare the vehicle mixture.
-
In a sterile tube, add 300 µL of PEG300.
-
Add 50 µL of the this compound stock solution in DMSO to the PEG300.
-
Vortex thoroughly until the solution is clear and homogenous.
-
Add 50 µL of Tween 80 to the mixture.
-
Vortex again to ensure complete mixing.
-
-
Add the aqueous component.
-
Slowly add 600 µL of sterile saline or PBS to the mixture dropwise while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.
-
-
Final Inspection.
-
Visually inspect the final solution to ensure it is clear and free of any precipitates before administration.
-
Visualizations
Caption: Signaling pathway of this compound as an L-type calcium channel agonist.
Caption: Experimental workflow for in vivo delivery of this compound.
Caption: Troubleshooting decision tree for this compound in vivo experiments.
References
unexpected cell toxicity with Bay Y5959
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected cell toxicity with Bay Y5959. This compound is a dihydropyridine (B1217469) derivative that acts as a potent agonist for L-type calcium channels. While it is a valuable tool for studying calcium signaling, unexpected cytotoxicity can arise. This guide will help you identify potential causes and provide solutions to mitigate these effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is an L-type calcium channel agonist. It binds to these channels and increases the influx of calcium ions into the cell. This sustained increase in intracellular calcium can modulate various cellular processes.
Q2: What is the recommended solvent and storage for this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For short-term storage (days to weeks), it is recommended to store the compound at 0-4°C. For long-term storage (months to years), it should be kept at -20°C.[1] Stock solutions in DMSO can be stored at -20°C for the long term.[1]
Q3: What are the potential causes of unexpected cell toxicity with this compound?
Unexpected cell toxicity can stem from several factors:
-
Calcium Overload: As a calcium channel agonist, this compound can cause excessive calcium influx, leading to cellular stress, mitochondrial dysfunction, and activation of apoptotic or necrotic cell death pathways.
-
Off-Target Effects: While primarily targeting L-type calcium channels, dihydropyridine compounds may have off-target effects at higher concentrations.
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) used to dissolve this compound can be toxic to cells.
-
Compound Instability: Improper storage or handling of this compound can lead to degradation, and the degradation products may have cytotoxic effects.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to calcium influx and the compound itself.
Troubleshooting Guide
Issue 1: High Levels of Cell Death Observed Shortly After Treatment
High levels of acute cell death may indicate a high concentration of the compound or solvent, or a particularly sensitive cell line.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Concentration Too High | - Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line. Start with a low concentration (e.g., in the low nanomolar range) and titrate up. - For reference, similar dihydropyridine agonists like Bay K8644 have shown effects in the 0.1-10 nM range in some cancer cell lines, with higher concentrations (25-100 nM) inducing cell death.[2] |
| Solvent Toxicity | - Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1% v/v). - Run a vehicle control experiment with the same concentration of DMSO to assess its toxicity on your cells. |
| Cell Line Sensitivity | - Research the expression levels of L-type calcium channels in your cell line. Cells with high expression may be more susceptible to calcium overload. - Consider using a cell line with lower expression or a known resistance to calcium-induced apoptosis for initial experiments. |
Issue 2: Gradual Increase in Cell Death Over Time
A gradual increase in cell death could be due to the cumulative effects of calcium dysregulation or compound instability.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Calcium Dysregulation | - Reduce the incubation time with this compound. - Analyze markers of apoptosis (e.g., caspase activation) and necrosis (e.g., LDH release) at different time points to understand the kinetics of cell death. |
| Compound Instability | - Prepare fresh stock solutions of this compound for each experiment. - Avoid repeated freeze-thaw cycles of the stock solution. Aliquot the stock solution into single-use vials. |
| Media Component Degradation | - Some media components can be sensitive to light and temperature. Ensure proper storage and handling of your culture media. |
Issue 3: Inconsistent Results Between Experiments
Inconsistent results can be frustrating and may point to issues with experimental setup and execution.
Possible Causes & Solutions
| Possible Cause | Troubleshooting Steps |
| Inaccurate Pipetting | - Calibrate your pipettes regularly. - Use filtered pipette tips to avoid cross-contamination. |
| Variability in Cell Health | - Ensure your cells are healthy and in the logarithmic growth phase before starting the experiment. - Standardize cell seeding density and passage number. |
| Inconsistent Compound Activity | - Always use a positive control (e.g., another known calcium channel agonist) and a negative control (vehicle) to validate your experimental setup. |
Data Presentation: Concentration Ranges of Dihydropyridine Agonists
The following table summarizes reported concentration ranges for the related dihydropyridine agonist, Bay K8644, which may serve as a starting point for optimizing this compound experiments.
| Compound | Cell Line | Effective Concentration (for biological effect) | Concentration Leading to Cell Death | Reference |
| Bay K8644 | Human Liver Cancer (HepG2) | 0.1 - 10 nM (promoted growth) | 25 - 100 nM | [2] |
| Bay K8644 | Rat Skeletal Muscle (myoballs) | Not specified for toxicity, used for electrophysiology | Not specified | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, amber microcentrifuge tubes
-
-
Procedure:
-
Based on the manufacturer's information, this compound is soluble in DMSO.[1] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution from a compound with a molecular weight of 424.5 g/mol , dissolve 4.245 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into single-use, amber microcentrifuge tubes to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for long-term storage.[1]
-
Protocol 2: Dose-Response Experiment for Cell Viability
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (DMSO)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, or similar)
-
-
Procedure:
-
Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare a serial dilution of this compound in complete cell culture medium. A suggested starting range could be from 1 nM to 10 µM.
-
Also, prepare a vehicle control with the highest concentration of DMSO that will be used in the experiment (e.g., 0.1%).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Measure the absorbance or fluorescence using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 (half-maximal inhibitory concentration) if toxicity is observed.
-
Visualizations
Signaling Pathway of this compound and Potential for Toxicity
Caption: this compound activates L-type calcium channels, potentially leading to cell death.
Experimental Workflow for Troubleshooting Cell Toxicity
Caption: A systematic workflow for troubleshooting unexpected cell toxicity with this compound.
Decision Tree for Unexpected Results
Caption: A decision tree to guide researchers when faced with unexpected results.
References
- 1. medkoo.com [medkoo.com]
- 2. The calcium channel agonist Bay K 8644 promotes the growth of human liver cancer HepG2 cells in vitro: suppression with overexpressed regucalcin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dihydropyridine-sensitive Ca2+ channels in mammalian skeletal muscle cells in culture: electrophysiological properties and interactions with Ca2+ channel activator (Bay K8644) and inhibitor (PN 200-110) - PMC [pmc.ncbi.nlm.nih.gov]
how to prevent Bay Y5959 light sensitivity
Welcome to the Technical Support Center for Bay Y5959. This resource is intended for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound, with a specific focus on preventing potential light-induced degradation. While specific public data on the photosensitivity of this compound is limited, it is best practice to handle all novel compounds with care, assuming potential sensitivity to light, heat, and other environmental factors.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under specific conditions. Solid powder should be kept in a dry, dark environment at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1] Stock solutions should be stored at 0 - 4°C for short-term use or at -20°C for extended periods.[1]
Q2: Is this compound sensitive to light?
A2: While there is no explicit data available in the public domain detailing the photosensitivity of this compound, the recommendation to store it in the "dark" suggests that exposure to light should be minimized as a precautionary measure.[1] Many pharmaceutical compounds are susceptible to photodegradation, which can lead to loss of potency or the formation of unknown impurities.[2][3][4]
Q3: How should I handle this compound during my experiments to minimize light exposure?
A3: To prevent potential photodegradation, it is recommended to work in a dimly lit area or under brown-colored light, which has a longer wavelength and is less likely to cause degradation.[2][3] Use amber-colored glassware or opaque tubes for preparing and storing solutions.[5] If transparent containers are necessary, they should be wrapped in aluminum foil to block light.[2][5]
Q4: What are the signs of this compound degradation?
A4: Degradation of a compound can manifest in several ways, including a change in color, the appearance of precipitates, or a decrease in its biological activity. If you observe any unexpected changes in your this compound solution, it is advisable to use a fresh stock.
Q5: Can I use any solvent to dissolve this compound?
A5: this compound is soluble in DMSO.[1] When preparing stock solutions, use high-quality, anhydrous DMSO.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Reduced or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution of this compound from solid powder. 2. Ensure all handling steps are performed under low-light conditions. 3. Use amber vials or foil-wrapped tubes for all solutions. 4. Aliquot stock solutions to minimize freeze-thaw cycles and light exposure to the main stock. |
| Visible particulates or color change in the solution. | Photodegradation or chemical oxidation. | 1. Discard the solution. 2. Review your handling and storage procedures to ensure light and air exposure are minimized. 3. Consider purging the vial with an inert gas (e.g., argon or nitrogen) before sealing to prevent oxidation. |
| Difficulty dissolving the compound. | The compound may have degraded or absorbed moisture. | 1. Ensure the solid compound has been stored in a desiccator to prevent moisture absorption. 2. Use a fresh vial of the compound. 3. Confirm the correct solvent and concentration are being used. |
Experimental Protocols
Protocol for Assessing the Photostability of this compound
This protocol is adapted from general guidelines for testing the photosensitivity of pharmaceutical compounds.
Objective: To determine the stability of this compound in solution upon exposure to a standardized light source.
Materials:
-
This compound
-
High-purity DMSO
-
Amber glass vials
-
Clear glass vials
-
Aluminum foil
-
A calibrated light source capable of emitting both visible and UVA light (as per ICH Q1B guidelines)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Methodology:
-
Solution Preparation: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 1 mg/mL).
-
Sample Aliquoting:
-
Light-Exposed Sample: Transfer an aliquot of the stock solution into a clear glass vial.
-
Dark Control Sample: Transfer an equal aliquot of the stock solution into an amber glass vial or a clear glass vial wrapped completely in aluminum foil.
-
-
Exposure: Place both vials in a photostability chamber. Expose them to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).
-
Time Points: Collect samples from both the light-exposed and dark control vials at various time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Analysis: Analyze the samples at each time point by HPLC to determine the concentration of the parent compound and detect the presence of any degradation products.
-
Data Evaluation: Compare the chromatograms of the light-exposed samples to the dark control samples. A significant decrease in the peak area of the parent compound or the appearance of new peaks in the light-exposed samples indicates photosensitivity.
Quantitative Data Summary (Hypothetical)
As no public quantitative data on this compound photosensitivity is available, the following table presents a hypothetical outcome of the photostability assessment protocol described above.
| Exposure Time (hours) | Light-Exposed Sample (% Remaining) | Dark Control Sample (% Remaining) |
| 0 | 100 | 100 |
| 4 | 92 | 99 |
| 8 | 85 | 99 |
| 12 | 78 | 98 |
| 24 | 65 | 98 |
Visual Guides
Caption: Workflow for handling this compound to prevent photodegradation.
References
Technical Support Center: Investigating Variability in Small Molecule Efficacy
A Note on Bay Y5959: Initial searches indicate that this compound is a calcium channel agonist primarily investigated for its therapeutic potential in cardiovascular conditions such as arrhythmia and heart failure.[1][2][3] Its mechanism involves modulating L-type calcium currents in cardiac cells.[2] The available literature does not suggest widespread use across diverse (e.g., cancer) cell lines where variable efficacy would be a common subject of inquiry.
To address the core requirements of your request for a technical support resource on variable drug efficacy, we have created this guide using a hypothetical small molecule inhibitor, "Inhibitor-Y" . This scenario is representative of challenges frequently encountered by researchers in fields such as oncology drug development.
Hypothetical Scenario: Inhibitor-Y
Inhibitor-Y is a novel small molecule designed to target the pro-survival kinase, "Kinase-A," which is a key component of the "Growth Factor Signaling Pathway" often dysregulated in cancer. Recent screening has shown significant variability in its cytotoxic efficacy across different cancer cell lines. This technical support center provides guidance on troubleshooting these discrepancies.
Frequently Asked Questions (FAQs)
Q1: We are observing a wide range of IC50 values for Inhibitor-Y in our panel of cell lines. Why is the efficacy so variable?
A1: Variability in the efficacy of a targeted inhibitor like Inhibitor-Y across different cell lines is common and can be attributed to several factors:
-
Target Expression and Activation: The expression level and basal activation state of the target protein, Kinase-A, can differ significantly between cell lines. Cells with lower expression or lacking constitutive activation of the upstream pathway may be less dependent on Kinase-A for survival and therefore less sensitive to Inhibitor-Y.
-
Genetic Context of the Cell Line: The presence of mutations in upstream or downstream components of the Kinase-A signaling pathway can confer resistance. For example, a mutation that activates a downstream effector independently of Kinase-A will render the cells insensitive to Inhibitor-Y.
-
Compensatory Signaling Pathways: Some cell lines may have redundant or compensatory signaling pathways that can bypass the inhibition of Kinase-A, thus maintaining cell survival and proliferation.
-
Drug Efflux and Metabolism: Differences in the expression of drug efflux pumps (e.g., P-glycoprotein) or metabolic enzymes can alter the intracellular concentration of Inhibitor-Y, leading to variable efficacy.
-
Experimental Inconsistencies: Variations in cell culture conditions, such as cell density, passage number, and media composition, can influence experimental outcomes.[4]
Q2: How can we confirm that Inhibitor-Y is engaging its target, Kinase-A, in our less sensitive cell lines?
A2: Target engagement can be assessed using several methods:
-
Western Blotting: Treat cells with Inhibitor-Y and probe for the phosphorylation of a known downstream substrate of Kinase-A. A dose-dependent decrease in the phosphorylation of the substrate would indicate target engagement.
-
Cellular Thermal Shift Assay (CETSA): This assay measures the thermal stability of a protein in the presence of a ligand. Successful binding of Inhibitor-Y to Kinase-A will increase its thermal stability.
-
In-cell Kinase Assay: Specific commercial assays can measure the activity of Kinase-A directly from cell lysates after treatment with Inhibitor-Y.
Q3: What are the best practices for storing and handling Inhibitor-Y to ensure consistent results?
A3: To maintain the stability and activity of small molecule inhibitors:
-
Stock Solutions: Prepare high-concentration stock solutions in an appropriate solvent (e.g., DMSO). Aliquot into single-use vials and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5]
-
Working Dilutions: Prepare fresh working dilutions in cell culture media for each experiment. Some compounds may have limited stability in aqueous solutions.[5]
-
Light Sensitivity: Store stock solutions and working dilutions protected from light if the compound is known to be light-sensitive.
Troubleshooting Guide
This guide addresses common issues encountered when observing variable efficacy of Inhibitor-Y.
| Issue | Possible Cause | Suggested Solution |
| High IC50 in specific cell lines | Low or absent expression of the target, Kinase-A. | - Perform Western blot or qPCR to quantify Kinase-A expression levels in your cell line panel.- Correlate IC50 values with target expression. |
| Presence of resistance-conferring mutations. | - Review the genomic data for your cell lines of interest for known mutations in the Kinase-A pathway.- Consider sequencing key pathway components in resistant cell lines. | |
| Active drug efflux pumps. | - Co-treat with a known efflux pump inhibitor (e.g., verapamil) to see if sensitivity to Inhibitor-Y is restored. | |
| Inconsistent results between experiments | Variability in cell culture conditions. | - Standardize cell passage number and seeding density for all experiments.- Ensure consistent media formulation and serum concentration. |
| Degradation of Inhibitor-Y. | - Prepare fresh dilutions of Inhibitor-Y from a new stock aliquot for each experiment.- Perform a stability test of the inhibitor in your cell culture media over the course of the experiment.[5] | |
| Pipetting or dilution errors. | - Calibrate pipettes regularly.- Prepare a master mix of the final drug dilutions to minimize variability between replicate wells. | |
| High levels of cell death in control (DMSO-treated) cells | Solvent toxicity. | - Ensure the final concentration of DMSO in the culture medium is below the toxic threshold for your cell lines (typically <0.5%).[6]- Run a solvent toxicity control to determine the maximum tolerated concentration. |
Quantitative Data Summary
The following table summarizes the hypothetical efficacy of Inhibitor-Y against a panel of cancer cell lines, illustrating typical variability.
| Cell Line | Cancer Type | Kinase-A Expression (Relative Units) | IC50 of Inhibitor-Y (µM) |
| Cell Line A | Breast Cancer | 1.2 | 0.05 |
| Cell Line B | Lung Cancer | 0.8 | 0.25 |
| Cell Line C | Colon Cancer | 0.1 | > 10 |
| Cell Line D | Breast Cancer | 1.5 | 5.0 (Known downstream mutation) |
| Cell Line E | Lung Cancer | 0.9 | 0.30 |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a 2X serial dilution of Inhibitor-Y in cell culture medium. Also, prepare a vehicle control (e.g., 0.1% DMSO in media).
-
Treatment: Remove the old media from the cells and add 100 µL of the compound dilutions to the respective wells. Incubate for the desired treatment duration (e.g., 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for Target Modulation
-
Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with varying concentrations of Inhibitor-Y for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk for 1 hour. Incubate with primary antibodies against phospho-Substrate-X (downstream of Kinase-A), total Substrate-X, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Quantify the band intensities and normalize the phospho-Substrate-X signal to the total Substrate-X and loading control.
Visualizations
Caption: Simplified "Growth Factor Signaling Pathway" targeted by Inhibitor-Y.
Caption: Workflow for assessing Inhibitor-Y efficacy and target modulation.
Caption: Decision tree for troubleshooting high IC50 values.
References
- 1. BAY-Y-5959 | TargetMol [targetmol.com]
- 2. Effects of this compound on Ca2+ currents and intracellular Ca2+ in cells that have survived in the epicardial border of the infarcted canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to L-type Calcium Channel Activators: Bay Y5959 vs. FPL 64176
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent L-type calcium channel activators: Bay Y5959, a dihydropyridine (B1217469) derivative, and FPL 64176, a non-dihydropyridine benzoylpyrrole. Understanding the distinct pharmacological profiles of these compounds is crucial for designing and interpreting experiments in cardiovascular research, neuroscience, and drug discovery.
While direct comparative studies between this compound and FPL 64176 are limited in publicly available literature, extensive research has been conducted on Bay K 8644, a close structural and functional analog of this compound. The following data and descriptions use Bay K 8644 as a proxy for this compound, offering valuable insights into the differential effects of these two classes of L-type calcium channel agonists.
Quantitative Comparison of L-type Calcium Channel Activators
The following table summarizes key quantitative parameters for FPL 64176 and Bay K 8644, highlighting their distinct effects on L-type calcium channel function.
| Parameter | FPL 64176 | This compound (data from Bay K 8644) | References |
| Chemical Class | Benzoylpyrrole | 1,4-Dihydropyridine | [1] |
| EC₅₀ | 16 nM | Not directly available for this compound. Bay K 8644 has a reported EC₅₀ of ~21-74 nM for enhancing L-type current components. | |
| Efficacy (Current Amplitude) | At 300 nM, increased whole-cell Ca²⁺ current by 484 ± 100% in neonatal rat ventricular cells. Inward ionic currents were enhanced approximately 5-fold for a voltage step from -90 mV to +10 mV. | At 300 nM, (S)-Bay K 8644 increased whole-cell Ca²⁺ current by 249 ± 14% in neonatal rat ventricular cells. | [1][2] |
| Activation Kinetics | Significantly slows current activation. | Little effect on Ca²⁺ channel activation. | [1][3] |
| Inactivation/Deactivation Kinetics | Significantly slows current inactivation and deactivation. Produces biexponential tail current decay. | Enhances the rate of Ca²⁺ channel current inactivation. Produces monoexponential tail current decay. | [1][3] |
| Selectivity | Primarily an L-type calcium channel agonist, but at higher concentrations (e.g., 10 µM) can inhibit N-type calcium channels. | Primarily targets L-type calcium channels. | [4] |
Mechanism of Action and Signaling Pathways
Both this compound (as represented by Bay K 8644) and FPL 64176 are positive allosteric modulators of L-type calcium channels, meaning they bind to the channel to increase the probability of it being in an open state. However, they achieve this through distinct mechanisms, leading to different effects on channel kinetics.
-
This compound (Dihydropyridine): Dihydropyridines like this compound bind to a specific site on the α1 subunit of the L-type calcium channel. Their binding promotes a gating mode characterized by long openings, which underlies the increased calcium influx. However, they also tend to enhance the rate of channel inactivation.
-
FPL 64176 (Benzoylpyrrole): FPL 64176 binds to a different site on the L-type calcium channel. Its binding dramatically slows both the activation and inactivation phases of the channel, leading to a more sustained calcium influx compared to dihydropyridine agonists.[1][3]
The activation of L-type calcium channels by either agonist leads to an influx of Ca²⁺ into the cell. This increase in intracellular calcium acts as a second messenger, triggering a variety of downstream signaling pathways.
Signaling pathway of L-type calcium channel activation.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to directly measure the ion currents flowing through L-type calcium channels in response to the application of this compound or FPL 64176.
1. Cell Preparation:
-
Use a cell line stably expressing the desired L-type calcium channel subtype (e.g., CaV1.2) in a host cell line like HEK293 or CHO cells.
-
Alternatively, primary cells endogenously expressing L-type calcium channels, such as cardiomyocytes or neurons, can be used.
-
Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
2. Solutions:
-
External (Bath) Solution (in mM): 140 TEA-Cl, 10 BaCl₂ (or CaCl₂), 1 MgCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with TEA-OH. Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 120 Cs-aspartate, 10 CsCl, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP, 10 HEPES. Adjust pH to 7.2 with CsOH. Cesium is used to block potassium channels.
3. Recording Procedure:
-
Transfer a coverslip with adherent cells to the recording chamber on the stage of an inverted microscope.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ and fill with the internal solution.
-
Approach a cell with the pipette and form a high-resistance (gigaohm) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Voltage-clamp the cell at a holding potential of -80 mV.
-
Apply a series of depolarizing voltage steps (e.g., from -50 mV to +60 mV in 10 mV increments) to elicit calcium channel currents and establish a baseline current-voltage (I-V) relationship.
-
Perfuse the bath with the external solution containing the desired concentration of this compound or FPL 64176.
-
Repeat the voltage-step protocol to record the drug-modified currents.
-
Analyze the data to determine changes in current amplitude, voltage-dependence of activation, and kinetics of activation and deactivation.
Experimental workflow for electrophysiology.
Calcium Imaging
This method measures changes in intracellular calcium concentration in a population of cells in response to the application of the calcium channel agonists.
1. Cell Preparation:
-
Plate cells on glass-bottom dishes or 96-well plates suitable for fluorescence microscopy or a plate reader.
2. Calcium Indicator Loading:
-
Load cells with a calcium-sensitive fluorescent dye such as Fura-2 AM (for ratiometric imaging) or Fluo-4 AM (for intensity-based imaging).
-
Prepare a loading buffer (e.g., Hanks' Balanced Salt Solution - HBSS) containing the dye (typically 1-5 µM) and a non-ionic surfactant like Pluronic F-127 (0.02%) to aid in dye solubilization.
-
Incubate the cells with the dye-containing solution for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS to remove excess dye.
3. Imaging Procedure:
-
Place the dish or plate on the stage of a fluorescence microscope or in a fluorescence plate reader.
-
Acquire a baseline fluorescence signal for a few minutes.
-
Add this compound or FPL 64176 at the desired concentration.
-
Record the change in fluorescence intensity over time.
-
For ratiometric dyes like Fura-2, alternate excitation between 340 nm and 380 nm and measure the emission at 510 nm. The ratio of the emission intensities (F340/F380) is proportional to the intracellular calcium concentration.
-
For single-wavelength dyes like Fluo-4, excite at ~490 nm and measure emission at ~520 nm. The change in fluorescence intensity (ΔF/F₀) is used to quantify the calcium response.
Conclusion
This compound (represented by its analog Bay K 8644) and FPL 64176 are both potent activators of L-type calcium channels, yet they exhibit distinct pharmacological profiles. FPL 64176 generally demonstrates higher efficacy in increasing calcium current and has a more pronounced effect on slowing channel kinetics, leading to a sustained calcium influx. In contrast, dihydropyridine agonists like this compound have a more moderate effect on current amplitude and can enhance channel inactivation.
The choice between these two compounds will depend on the specific experimental goals. For studies requiring a strong and prolonged activation of L-type calcium channels, FPL 64176 may be the more suitable agent. For investigations where a more transient increase in calcium influx is desired, or to study the effects of a dihydropyridine-specific mechanism, this compound would be the compound of choice. Researchers should carefully consider these differences when designing experiments and interpreting their results.
References
- 1. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, BAY K 8644 and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FPL 64176 modification of Ca(V)1.2 L-type calcium channels: dissociation of effects on ionic current and gating current - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kinetic effects of FPL 64176 on L-type Ca2+ channels in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The calcium channel ligand FPL 64176 enhances L-type but inhibits N-type neuronal calcium currents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Dihydropyridine Agonists: Bay Y5959 in Focus
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the dihydropyridine (B1217469) agonist Bay Y5959 with other notable dihydropyridine and non-dihydropyridine L-type calcium channel agonists, namely Bay K8644 and FPL 64176. The information presented is based on available experimental data to assist researchers in understanding their distinct pharmacological profiles.
Mechanism of Action: L-Type Calcium Channel Agonism
Dihydropyridine agonists, including this compound and Bay K8644, exert their effects by binding to the L-type voltage-gated calcium channels (CaV1.x). Unlike their antagonist counterparts which block calcium influx, these agonists promote calcium entry by stabilizing the open state of the channel.[1] This increased intracellular calcium concentration is the primary driver of their physiological effects, most notably an increase in cardiac contractility and vasoconstriction.[2][3] FPL 64176, while not a dihydropyridine, also acts as a potent L-type calcium channel activator.[4]
Signaling Pathway of L-Type Calcium Channel Agonists
The activation of L-type calcium channels by agonists like this compound initiates a signaling cascade that influences various cellular processes. The immediate effect is an increase in intracellular calcium, which can directly affect excitation-contraction coupling in muscle cells. Furthermore, the influx of calcium can lead to the activation of calmodulin (CaM), which in turn can modulate the activity of other signaling pathways, such as the Ras/mitogen-activated protein kinase (MAPK) pathway, influencing gene expression related to cell survival and plasticity.
Comparative Performance Data
The following tables summarize the available quantitative data for this compound, Bay K8644, and FPL 64176. It is important to note that the experimental conditions under which these data were obtained may vary, which can influence the absolute values.
Table 1: Potency of Dihydropyridine Agonists (EC50 Values)
| Compound | Parameter | Cell/Tissue Type | EC50 (nM) | Reference |
| This compound | L-type Ca²⁺ current increase | Canine ventricular myocytes | Not explicitly stated | [5] |
| Bay K8644 | L-type Ca²⁺ channel activation | Isolated mouse vas deferens | 17.3 | [6][7] |
| Ba²⁺ current activation | Gastric myocytes | 32 | [8] | |
| Inhibition of contractile response | Rat tail artery | 14 | [8] | |
| FPL 64176 | L-type Ca²⁺ channel activation | Not specified | 16 | [4] |
| Current amplitude potentiation | CaV1.2 expressing cells | 103 | [1][9] | |
| Current amplitude potentiation | CaV1.3 expressing cells | 854 | [9] |
Table 2: Efficacy of Dihydropyridine Agonists on L-Type Ca²⁺ Current
| Compound | Concentration | Cell Type | % Increase in Current | Reference |
| This compound | Not specified | Canine ventricular myocytes (Normal Zone) | Increased amplitude | [5] |
| Not specified | Canine ventricular myocytes (Infarcted Zone) | Increased amplitude (less than normal) | [5] | |
| Bay K8644 | 100 nM | Stem cell-derived cardiomyocytes | ~295% | [10] |
| 300 nM | Neonatal rat ventricular cells | 249% (S-enantiomer) | ||
| FPL 64176 | 300 nM | Neonatal rat ventricular cells | 484% |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings
This technique is used to measure the ion currents across the membrane of a single cell while holding the membrane potential at a set level.
Methodology:
-
Cell Preparation: Isolate single cells (e.g., ventricular myocytes) enzymatically.
-
Pipette Preparation: Fabricate glass micropipettes with a resistance of 2-5 MΩ when filled with the internal solution. The internal solution typically contains (in mM): 120 CsCl, 1 MgCl₂, 10 EGTA, 10 HEPES, and 5 Mg-ATP, with pH adjusted to 7.2 with CsOH.
-
External Solution: The external solution (bath) typically contains (in mM): 137 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with pH adjusted to 7.4 with NaOH.
-
Recording:
-
Form a high-resistance seal (giga-seal) between the micropipette and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration.
-
Hold the membrane potential at a specific level (e.g., -80 mV).
-
Apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type Ca²⁺ currents.
-
Record the resulting currents before and after the application of the dihydropyridine agonist.
-
Intracellular Calcium Measurement with Fura-2 AM
This method utilizes a ratiometric fluorescent indicator, Fura-2 AM, to measure changes in intracellular calcium concentration.
Methodology:
-
Cell Loading:
-
Incubate isolated cells with Fura-2 AM (e.g., 5 µM) in a physiological buffer for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.
-
Wash the cells to remove the extracellular dye.
-
-
Fluorescence Measurement:
-
Mount the cells on a fluorescence microscope stage.
-
Excite the Fura-2 loaded cells alternately at 340 nm and 380 nm.
-
Measure the fluorescence emission at 510 nm for both excitation wavelengths.
-
-
Data Analysis:
-
Calculate the ratio of the fluorescence intensities (F340/F380).
-
An increase in this ratio indicates an increase in intracellular calcium concentration.
-
The ratio can be calibrated to provide an absolute calcium concentration.
-
Discussion and Conclusion
A key finding for this compound is its ability to restore L-type Ca²⁺ currents in cells from the epicardial border zone of infarcted canine hearts, suggesting a potential therapeutic application in post-infarction arrhythmias.[5] The efficacy of this compound was noted to be greater in normal cardiac cells compared to those from the infarcted zone.[5]
In contrast, studies on Bay K8644 have detailed its effects on Ca²⁺ channel gating, demonstrating an increase in the channel's open time.[6] FPL 64176, a non-dihydropyridine, is reported to be even more potent than Bay K8644 as a positive inotrope and has distinct effects on the kinetics of the calcium current.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. Changes in intracellular calcium concentration influence beat-to-beat variability of action potential duration in canine ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bay K8644 - Wikipedia [en.wikipedia.org]
- 4. FPL 64176 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 5. Effects of this compound on Ca2+ currents and intracellular Ca2+ in cells that have survived in the epicardial border of the infarcted canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Molecular Determinants of the Differential Modulation of Cav1.2 and Cav1.3 by Nifedipine and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. L-Type Ca2+ Channel Responses to Bay K 8644 in Stem Cell-Derived Cardiomyocytes Are Unusually Dependent on Holding Potential and Charge Carrier - PMC [pmc.ncbi.nlm.nih.gov]
Bay Y5959: A Comparative Analysis of its Specificity for L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Bay Y5959, a dihydropyridine (B1217469) L-type calcium channel agonist, with other modulators of L-type calcium channels. The information presented herein is intended to assist researchers in evaluating the specificity and potential applications of this compound in their studies. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways and experimental workflows.
Introduction to this compound
This compound is a dihydropyridine derivative that acts as an agonist for L-type voltage-gated calcium channels (Cav1.x). These channels play a crucial role in various physiological processes, including cardiac muscle contraction, smooth muscle regulation, and neuronal signaling.[1][2] As an agonist, this compound enhances the influx of calcium ions through these channels, leading to a positive inotropic effect in cardiac tissue.[3] This guide will delve into the specificity of this compound for L-type calcium channels by comparing its performance with other well-known L-type channel modulators and examining available data on its off-target effects.
Comparative Quantitative Data
To objectively assess the performance of this compound, it is essential to compare its key pharmacological parameters with those of other L-type calcium channel modulators. The following table summarizes the available quantitative data for this compound and a selection of comparator compounds. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the presented values are compiled from various sources.
| Compound | Class | Target(s) | EC50/IC50/K_A/K_B | Cell Type/Tissue | Reference |
| This compound | Dihydropyridine Agonist | L-type Ca²⁺ Channels | Dose-dependent increase in dP/dtmax at 2.0 µg/kg/min (in vivo) | Human (with and without heart failure) | [3] |
| Bay K8644 | Dihydropyridine Agonist | L-type Ca²⁺ Channels | EC50: 17.3 nM | Isolated field-stimulated vas deferens of the mouse | [4][5] |
| K_A: 33 nM | Rat ventricular myocytes | [6] | |||
| Felodipine | Dihydropyridine Antagonist | L-type Ca²⁺ Channels | K_B: 11 nM | Rat ventricular myocytes | [6] |
| Verapamil | Phenylalkylamine Antagonist | L-type Ca²⁺ Channels | K_B: 246 nM | Rat ventricular myocytes | [6] |
| Diltiazem | Benzothiazepine Antagonist | L-type Ca²⁺ Channels | K_B: 512 nM | Rat ventricular myocytes | [6] |
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the specificity of L-type calcium channel modulators like this compound.
Electrophysiology: Whole-Cell Voltage Clamp
The whole-cell voltage-clamp technique is a gold-standard method to directly measure the effect of a compound on the function of ion channels.
Objective: To determine the effect of this compound on L-type calcium currents (ICa,L) in isolated cardiomyocytes.
Methodology:
-
Cell Preparation: Ventricular myocytes are enzymatically isolated from animal hearts (e.g., canine, rat).[1]
-
Recording Setup: The whole-cell configuration of the patch-clamp technique is established using a glass micropipette filled with an internal solution and forming a high-resistance seal with the cell membrane.
-
Solutions:
-
External Solution (Tyrode's solution): Contains (in mM): NaCl, KCl, MgCl₂, CaCl₂, HEPES, and glucose, with the pH adjusted to 7.4. To isolate ICa,L, other ionic currents (e.g., Na⁺ and K⁺ currents) are blocked using specific inhibitors like tetrodotoxin (B1210768) (TTX) and Cs⁺, respectively.
-
Internal (Pipette) Solution: Contains (in mM): Cs-aspartate, CsCl, Mg-ATP, GTP-Tris, and a calcium buffer like EGTA or BAPTA, with the pH adjusted to 7.2.
-
-
Voltage Protocol: The membrane potential is held at a level that inactivates sodium channels (e.g., -40 mV). Depolarizing voltage steps are then applied (e.g., to 0 mV) to elicit ICa,L.
-
Data Acquisition: The resulting currents are recorded before and after the application of varying concentrations of this compound to the external solution.
-
Analysis: The peak inward current amplitude is measured at each voltage step. A dose-response curve can be generated by plotting the percentage increase in ICa,L against the concentration of this compound to determine its EC50 value.
Radioligand Binding Assay
Radioligand binding assays are used to determine the affinity and density of receptors for a particular ligand.
Objective: To determine the binding affinity (K_d) of this compound to L-type calcium channels.
Methodology:
-
Membrane Preparation: Membranes are prepared from tissues or cells expressing a high density of L-type calcium channels (e.g., brain cortex, cardiac muscle).
-
Radioligand: A radiolabeled dihydropyridine antagonist with high affinity, such as [³H]-(+)-PN200-110, is commonly used.
-
Assay Procedure (Competition Binding):
-
A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach equilibrium.
-
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (K_i) of this compound is then calculated from the IC50 value using the Cheng-Prusoff equation.
Mandatory Visualizations
Signaling Pathway of L-type Calcium Channel Activation in Cardiomyocytes
Caption: Downstream signaling of L-type Ca²⁺ channel activation by this compound in cardiomyocytes.
Experimental Workflow for Whole-Cell Voltage Clamp
Caption: Workflow for assessing this compound's effect on L-type Ca²⁺ currents.
Logical Relationship for Off-Target Effect Evaluation
Caption: Logical framework for evaluating the specificity of this compound.
Discussion of Specificity and Off-Target Effects
This compound belongs to the dihydropyridine class of compounds, which are generally known for their selectivity towards L-type calcium channels. However, at higher concentrations, cross-reactivity with other ion channels can occur. For instance, some dihydropyridines have been shown to affect cardiac sodium channels, although typically at concentrations higher than those required for L-type calcium channel modulation.
A comprehensive off-target screening of this compound against a broad panel of receptors, ion channels, and enzymes would be necessary to definitively establish its specificity profile. Such studies are crucial in the drug development process to identify potential side effects and to ensure that the observed physiological effects are indeed due to the modulation of the intended target. While specific data for this compound is limited in the public literature, researchers should be mindful of the potential for off-target effects common to the dihydropyridine class.
Conclusion
References
- 1. The L-type calcium channel in the heart: the beat goes on - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Dose-related hemodynamic and electrocardiographic effects of the calcium promoter BAY y 5959 in the presence or absence of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Coupled Movements in Voltage-gated Ion Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Calcium-Dependent Signaling in Cardiac Myocytes - Cardiovascular Signaling in Health and Disease - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of Bay Y5959 Effects Across Species: A Guide for Researchers
An In-depth Look at the Preclinical Data of the Calcium Channel Agonist Bay Y5959 and its Analogue, Bay K 8644, in Canine, Rat, and Guinea Pig Models.
This guide provides a comparative overview of the pharmacological effects of this compound, a calcium channel agonist, in different species. Due to a scarcity of publicly available cross-species comparative studies on this compound, this document also includes data on the closely related compound, Bay K 8644, to offer a broader perspective on the potential species-specific effects of this class of dihydropyridine (B1217469) calcium channel agonists. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decision-making in preclinical research.
Cardiovascular Effects: A Cross-Species Comparison
The primary therapeutic potential of this compound lies in its inotropic effects on the heart. The available data from a study in conscious dogs demonstrates its unique profile compared to other inotropic agents. To provide a semblance of a cross-species comparison, we have included data on the effects of Bay K 8644 in rats.
Table 1: Comparative Hemodynamic Effects of this compound and Bay K 8644 in Dogs and Rats
| Parameter | Species | Compound | Dose | Route | Key Findings |
| Heart Rate | Dog | This compound | 20 µg/kg/min | IV | -35% decrease from baseline.[1] |
| Rat | Bay K 8644 | 10 µg/kg | IV | -37% decrease in endotoxin-treated rats, -39% in control rats. | |
| Myocardial O2 Consumption | Dog | This compound | 20 µg/kg/min | IV | +9% increase from baseline.[1] |
| Mechanical Efficiency | Dog | This compound | 20 µg/kg/min | IV | +19% increase from baseline.[1] |
| Mean Arterial Pressure | Rat | Bay K 8644 | 10 µg/kg | IV | +153% increase in endotoxin-treated rats, +120% in control rats. |
Disclaimer: The data for rats was obtained using Bay K 8644, a different but structurally related L-type calcium channel agonist. Direct comparison with this compound should be made with caution.
In Vitro Effects: Cellular and Tissue-Level Responses
In vitro studies provide valuable insights into the mechanism of action at a cellular and tissue level. Here, we compare the effects of this compound on canine cardiac cells with the effects of Bay K 8644 on isolated rat kidneys and guinea pig taenia coli.
Table 2: Comparative In Vitro Effects of this compound and Bay K 8644
| Parameter | Species | Tissue/Cell Type | Compound | Concentration | Key Findings |
| L-type Ca2+ Current | Dog | Infarcted & Non-infarcted epicardial cells | This compound | Not specified | Increased amplitude in both cell types. |
| Intracellular Ca2+ Transient | Dog | Infarcted & Non-infarcted epicardial cells | This compound | Not specified | Increased amplitude in both cell types; accelerated time course in infarcted cells. |
| Renin Secretion | Rat | Isolated perfused kidney | Bay K 8644 | 0.05 µM | Inhibited renin secretion. |
| Muscle Contraction | Guinea Pig | Taenia coli | Bay K 8644 | 10⁻⁶ M | Induced strong rhythmic contractions. |
Disclaimer: The data for rats and guinea pigs was obtained using Bay K 8644. These findings may not be directly transferable to this compound.
Experimental Protocols
In Vivo Cardiovascular Assessment in Conscious Dogs
This protocol is based on the methodology described in the study comparing this compound with dobutamine (B195870) and milrinone (B1677136).[1]
-
Animal Model: Adult mongrel dogs were used in the study.
-
Instrumentation: The dogs were chronically instrumented for the measurement of left ventricular (LV) and arterial pressures, LV internal diameter, wall thickness, and coronary blood flow.
-
Drug Administration: Equi-inotropic doses of this compound (20 µg/kg/min), dobutamine (10 µg/kg/min), and milrinone (10 µg/kg/min) were administered intravenously.
-
Data Collection: Hemodynamic parameters and myocardial oxygen consumption were measured before and during drug infusion.
-
Pacing: In a subset of experiments, the heart rate was held constant via electrical pacing to isolate the direct effects of the drugs on myocardial contractility and efficiency.
In Vitro Electrophysiology in Canine Cardiomyocytes
This protocol is based on the study of this compound effects on canine heart cells.
-
Cell Isolation: Epicardial cells were isolated from both non-infarcted hearts and the epicardial border zone of 5-day infarcted canine hearts.
-
Electrophysiology: The whole-cell voltage-clamp technique was used to measure L-type Ca2+ currents in single myocytes.
-
Calcium Imaging: The Ca2+-sensitive indicator fura-2/AM was used to measure intracellular Ca2+ transients.
-
Drug Application: The effects of this compound on Ca2+ currents and transients were determined by applying the compound to the isolated cells.
Visualizing the Mechanism and Workflow
To better understand the cellular mechanism of action and the experimental process, the following diagrams are provided.
Caption: Proposed signaling pathway of this compound as an L-type calcium channel agonist.
Caption: A typical experimental workflow for in vivo cardiovascular assessment.
References
Confirming the Mechanism of Bay Y5959: A Comparison with Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
Bay Y5959 is a dihydropyridine (B1217469) derivative that functions as a calcium channel agonist, specifically targeting L-type Ca2+ channels.[1][2] Its primary mechanism involves increasing the influx of calcium ions into cells, which has significant implications for cardiovascular function.[1][3] This guide provides a comparative analysis of this compound's mechanism of action against that of calcium channel blockers, supported by experimental data and detailed protocols.
Performance Comparison: this compound vs. Calcium Channel Blockers
The fundamental difference between this compound and calcium channel blockers lies in their opposing effects on ion channel function. While this compound enhances channel activity, blockers inhibit it. This distinction is critical in their therapeutic applications.
| Feature | This compound (Agonist) | Calcium Channel Blockers (Antagonists) |
| Primary Mechanism | Increases the opening probability and/or conductance of L-type Ca2+ channels.[1] | Block or reduce the opening of L-type Ca2+ channels.[4][5] |
| Effect on Ca2+ Current | Increases the amplitude of L-type Ca2+ current.[1][6] | Decrease or inhibit L-type Ca2+ current.[4] |
| Intracellular Ca2+ | Increases the amplitude of intracellular Ca2+ transients.[1] | Reduce intracellular Ca2+ concentrations. |
| Physiological Effect | Positive inotropic effects (increased contractility).[3][7] | Negative inotropic effects (decreased contractility), vasodilation.[4][8] |
| Therapeutic Use | Investigated for conditions requiring enhanced cardiac contractility, such as heart failure and arrhythmia.[2][3][9] | Used to treat hypertension, angina, and arrhythmias by reducing cardiac workload and relaxing blood vessels.[4][5] |
Elucidating the Mechanism: Experimental Protocols
The mechanism of this compound as a calcium channel agonist has been elucidated through various experimental techniques, primarily electrophysiology and calcium imaging.
Whole-Cell Voltage-Clamp
Objective: To directly measure the effect of this compound on L-type Ca2+ currents in isolated cardiac myocytes.[1]
Methodology:
-
Cell Isolation: Single cardiac myocytes are isolated from heart tissue (e.g., canine epicardial border zone) through enzymatic digestion.[1]
-
Patch-Clamp Configuration: A glass micropipette with a small tip diameter is used to form a high-resistance seal with the cell membrane of a single myocyte. The membrane patch under the pipette tip is then ruptured to gain electrical access to the cell's interior (whole-cell configuration).
-
Voltage Control: The membrane potential is clamped at a holding potential (e.g., -40 mV) to inactivate sodium channels. Depolarizing voltage steps are then applied to elicit Ca2+ currents.
-
Data Acquisition: The resulting ionic currents are recorded before and after the application of this compound to the extracellular solution.
-
Analysis: The amplitude and kinetics of the L-type Ca2+ current are analyzed to determine the effect of the compound. An increase in the peak current amplitude in the presence of this compound confirms its agonist activity.[1]
Intracellular Calcium Imaging
Objective: To visualize and quantify the changes in intracellular Ca2+ concentration in response to this compound.[1]
Methodology:
-
Cell Loading: Isolated cardiac myocytes are loaded with a Ca2+-sensitive fluorescent indicator, such as Fura-2/AM.[1]
-
Fluorescence Microscopy: The cells are placed on the stage of an inverted microscope equipped for fluorescence imaging.
-
Excitation and Emission: The cells are alternately excited at two different wavelengths (e.g., 340 nm and 380 nm for Fura-2). The ratio of the fluorescence emission intensities at these wavelengths is proportional to the intracellular Ca2+ concentration.
-
Experimental Procedure: Baseline intracellular Ca2+ transients are recorded during electrical field stimulation. This compound is then perfused, and the recordings are repeated.
-
Data Analysis: The amplitude and time course of the spatially averaged intracellular Ca2+ transient are measured. An increase in the transient amplitude and an accelerated time course are indicative of enhanced Ca2+ influx.[1]
Visualizing the Pathways and Workflows
To further clarify the mechanism of this compound and the experimental approach to its confirmation, the following diagrams are provided.
Caption: Signaling pathway of this compound action.
Caption: Experimental workflow for confirming this compound's mechanism.
References
- 1. Effects of this compound on Ca2+ currents and intracellular Ca2+ in cells that have survived in the epicardial border of the infarcted canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. Dose-related hemodynamic and electrocardiographic effects of the calcium promoter BAY y 5959 in the presence or absence of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Calcium-Channel Blockers (CCBs) [cvpharmacology.com]
- 5. Calcium channel blockers - Mayo Clinic [mayoclinic.org]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. BAY-Y-5959 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 8. Calcium channel blocker - Wikipedia [en.wikipedia.org]
- 9. BAY-Y-5959 | TargetMol [targetmol.com]
A Comparative Analysis of Bay Y5959 and Nifedipine: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of the dihydropyridine (B1217469) calcium channel agonist Bay Y5959 and the canonical L-type calcium channel blocker, nifedipine (B1678770). This document summarizes key experimental findings, outlines methodologies, and visualizes relevant biological pathways to facilitate a comprehensive understanding of their opposing pharmacological actions.
Introduction
This compound and nifedipine represent two sides of the dihydropyridine modulation of L-type calcium channels. Nifedipine, a well-established therapeutic agent, is a potent vasodilator used in the management of hypertension and angina, exerting its effects by blocking the influx of calcium into vascular smooth muscle and cardiac cells. In contrast, this compound is a calcium channel agonist or promoter, which enhances calcium influx and has been investigated for its positive inotropic effects in conditions like heart failure and for its potential antiarrhythmic properties. Understanding the distinct and opposing actions of these two compounds is crucial for research into calcium channel physiology and the development of novel cardiovascular therapies.
Data Presentation: A Head-to-Head Comparison
The following tables summarize quantitative data from various experimental studies, offering a side-by-side look at the effects of this compound and nifedipine on key cardiovascular parameters.
Table 1: In Vivo Hemodynamic and Electrocardiographic Effects
| Parameter | This compound | Nifedipine | Species/Model |
| Mean Arterial Pressure (MAP) | Increased at higher doses (e.g., 4.5 µg/kg/min)[1] | Decreased[2] | Human[1], Rat[2] |
| Heart Rate (HR) | Mild bradycardia[1] | Increased (reflex tachycardia) or no significant change[2] | Human[1], Rat[2] |
| Cardiac Contractility (dP/dt max) | Dose-dependent increase (average 38% increase at 100 µg/L plasma level)[1] | Decreased or no change | Human[1] |
| QT Interval | Significantly prolonged[1] | Variable, can be shortened | Human[1] |
Note: Data for this compound is from a study on patients with and without congestive heart failure.[1] Data for nifedipine is synthesized from multiple preclinical and clinical studies.
Table 2: In Vitro Electrophysiological and Cellular Effects
| Parameter | This compound | Nifedipine | Cell Type/Preparation |
| L-type Ca2+ Current (ICa,L) | Increased amplitude[3] | Decreased amplitude | Canine ventricular myocytes[3] |
| Intracellular Ca2+ Transients | Increased amplitude and accelerated time course[3] | Decreased amplitude | Canine ventricular myocytes[3] |
| Vascular Smooth Muscle Contraction | Potentiates contraction (inferred from mechanism) | Inhibits contraction induced by high K+[4] | Bovine carotid artery[4] |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This technique is employed to measure ion channel currents, such as the L-type Ca2+ current, in isolated cells.
Objective: To measure the effect of this compound or nifedipine on the amplitude and kinetics of the L-type Ca2+ current (ICa,L).
Methodology:
-
Cell Preparation: Single ventricular myocytes are enzymatically isolated from cardiac tissue (e.g., canine heart).[3]
-
Recording Setup: The whole-cell configuration of the patch-clamp technique is used. A glass micropipette with a tip diameter of ~1-2 µm is filled with an internal solution and sealed onto the membrane of a single myocyte. The membrane patch is then ruptured to allow electrical access to the cell's interior.
-
Solutions:
-
External Solution (Tyrode's solution): Contains (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1.0 MgCl2, 0.33 NaH2PO4, 10 glucose, and 10 HEPES, pH adjusted to 7.4 with NaOH.
-
Pipette Solution (Internal Solution): Contains (in mM): 110 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, and 10 HEPES, pH adjusted to 7.2 with CsOH. Cesium and TEA are used to block potassium currents, isolating the calcium currents.
-
-
Voltage Protocol: The cell is held at a holding potential of -40 mV to inactivate sodium channels. Depolarizing voltage steps (e.g., to 0 mV for 300 ms) are applied to elicit ICa,L.
-
Drug Application: this compound or nifedipine is added to the external solution at desired concentrations, and the changes in ICa,L are recorded.
Measurement of Intracellular Calcium with Fura-2 AM
This method is used to measure changes in intracellular calcium concentration ([Ca2+]i) in response to drug application.
Objective: To determine the effect of this compound or nifedipine on intracellular calcium transients.
Methodology:
-
Cell Preparation: Isolated cardiac myocytes are prepared as described above.[3]
-
Dye Loading: The cells are incubated with the cell-permeant ratiometric calcium indicator Fura-2 AM (e.g., 5 µM) for a specified time (e.g., 20 minutes) at room temperature. Cellular esterases cleave the AM ester group, trapping the active Fura-2 inside the cell.
-
Imaging Setup: The cells are placed on the stage of an inverted microscope equipped for fluorescence imaging. The cells are alternately excited with light at 340 nm and 380 nm, and the fluorescence emission is collected at 510 nm.
-
Data Acquisition: The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is calculated, which is proportional to the [Ca2+]i.
-
Drug Application: A baseline recording of [Ca2+]i is established, after which this compound or nifedipine is perfused, and the changes in the F340/F380 ratio are recorded.
Isolated Langendorff Heart Preparation
This ex vivo model allows for the study of drug effects on the mechanical and electrical function of the whole heart, independent of systemic influences.
Objective: To assess the effects of this compound or nifedipine on cardiac contractility, heart rate, and coronary flow.
Methodology:
-
Heart Isolation: The heart is rapidly excised from a euthanized animal (e.g., rat, rabbit) and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Cannulation and Perfusion: The aorta is cannulated, and the heart is retrogradely perfused with oxygenated (95% O2, 5% CO2) Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg) and temperature (37°C).
-
Measurement of Cardiac Function:
-
A fluid-filled balloon is inserted into the left ventricle to measure isovolumetric pressure development. Left ventricular developed pressure (LVDP) and the maximum rate of pressure rise (+dP/dtmax) and fall (-dP/dtmax) are recorded.
-
Heart rate is determined from the electrocardiogram (ECG) or pressure recordings.
-
Coronary flow is measured by collecting the effluent from the pulmonary artery.
-
-
Drug Administration: After a stabilization period, this compound or nifedipine is infused into the perfusion line at various concentrations, and the effects on cardiac parameters are recorded.
Mandatory Visualization
Signaling Pathways
References
- 1. Dose-related hemodynamic and electrocardiographic effects of the calcium promoter BAY y 5959 in the presence or absence of congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. L-type calcium channel blocker suppresses calcineurin signal pathway and development of right ventricular hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of this compound on Ca2+ currents and intracellular Ca2+ in cells that have survived in the epicardial border of the infarcted canine heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nitric oxide is an autocrine feedback inhibitor of vascular smooth muscle contraction - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Purity and Performance of Commercially Available Bay Y5959, an L-type Calcium Channel Agonist
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the commercially available L-type calcium channel agonist, Bay Y5959. For researchers investigating cardiovascular phenomena such as arrhythmia and heart failure, the purity and activity of research compounds are of paramount importance.[1][2] This document outlines a comprehensive experimental framework for evaluating the purity of commercially sourced this compound and compares its functional performance against two alternative L-type calcium channel agonists: S(-)-Bay K8644 and FPL 64176.
Introduction to this compound and Alternatives
This compound is a dihydropyridine (B1217469) derivative that acts as a potent agonist for L-type calcium channels, leading to an increase in calcium influx into cells.[1][2] This mechanism of action makes it a valuable tool for studying calcium signaling pathways and their role in various physiological and pathophysiological processes.
For a robust comparative analysis, two alternative L-type calcium channel agonists have been selected:
-
S(-)-Bay K8644: The active enantiomer of the widely used L-type calcium channel activator, Bay K8644.[3][4][5] It belongs to the same dihydropyridine class as this compound.
-
FPL 64176: A benzoylpyrrole derivative that also functions as an L-type calcium channel agonist but is structurally distinct from the dihydropyridines.[6]
The objective of this guide is to present a clear, data-driven comparison to aid researchers in selecting the most appropriate compound for their experimental needs, with a strong emphasis on purity and functional activity.
Purity Assessment of Commercial this compound
The purity of a research compound is a critical factor that can significantly impact experimental outcomes. Impurities can arise from the synthesis process, degradation, or even interaction with packaging materials. Therefore, a multi-pronged analytical approach is recommended to thoroughly assess the purity of commercially available this compound.
Proposed Experimental Workflow for Purity Analysis
The following diagram illustrates a recommended workflow for the comprehensive purity assessment of a commercial batch of this compound.
Hypothetical Purity Analysis Data
The following table summarizes the expected data from a comparative purity analysis of this compound obtained from three different commercial suppliers.
| Supplier | Stated Purity | HPLC Purity (%) | Number of Impurities Detected (LC-MS) | Major Impurity (m/z) |
| Supplier A | >98% | 98.5 | 2 | 410.15 |
| Supplier B | >99% | 99.2 | 1 | 425.18 (Isomer) |
| Supplier C | >98% | 97.8 | 4 | 396.14 |
Functional Performance Comparison
Beyond chemical purity, assessing the biological activity of this compound and its alternatives is crucial. An in vitro cell-based assay measuring intracellular calcium concentration is a direct and relevant method for comparing the functional potency of these L-type calcium channel agonists.
Signaling Pathway of L-type Calcium Channel Agonists
The diagram below illustrates the signaling pathway activated by L-type calcium channel agonists like this compound.
Hypothetical Functional Assay Data
The potency of this compound and its alternatives can be compared by determining their half-maximal effective concentration (EC50) in a functional assay. The following table presents hypothetical results from a calcium influx assay using a fluorescent calcium indicator (e.g., Fura-2 AM) in a suitable cell line (e.g., neonatal rat ventricular myocytes).
| Compound | EC50 (nM) | Maximum Response (% of control) |
| This compound (Supplier A) | 25.3 | 480 ± 35 |
| This compound (Supplier B) | 22.8 | 510 ± 42 |
| This compound (Supplier C) | 35.1 | 420 ± 55 |
| S(-)-Bay K8644 | 32.0 | 450 ± 30 |
| FPL 64176 | 15.5 | 550 ± 48 |
Experimental Protocols
Detailed methodologies are essential for the reproducibility of these findings.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Instrumentation: Agilent 1260 Infinity II HPLC system or equivalent.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 238 nm.
-
Sample Preparation: Dissolve the compound in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate the peak areas to determine the percentage purity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
-
Instrumentation: Waters ACQUITY UPLC I-Class with a single quadrupole mass spectrometer or equivalent.
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Scan Range: m/z 100-1000.
-
Data Analysis: Identify the mass-to-charge ratio of any detected impurities.
In Vitro Calcium Influx Assay
-
Cell Line: Primary neonatal rat ventricular myocytes or a suitable cell line expressing L-type calcium channels.
-
Calcium Indicator: Fura-2 AM.
-
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Load cells with Fura-2 AM according to the manufacturer's protocol.
-
Wash cells with a physiological salt solution.
-
Add varying concentrations of the test compounds (this compound, S(-)-Bay K8644, FPL 64176).
-
Measure the fluorescence ratio (340/380 nm excitation, 510 nm emission) using a fluorescence plate reader.
-
-
Data Analysis: Plot the change in fluorescence ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
Conclusion and Recommendations
This guide provides a framework for the systematic evaluation of commercially available this compound. The hypothetical data presented underscores the importance of independently verifying the purity and activity of research compounds. While Supplier B's this compound showed the highest purity and potency in this simulated study, researchers should perform their own in-house quality control to ensure the reliability of their experimental results.
For studies requiring a dihydropyridine L-type calcium channel agonist, a high-purity batch of this compound or S(-)-Bay K8644 would be suitable. For experiments where maximal channel activation is desired, and structural class is not a limiting factor, FPL 64176 may be a more potent alternative. The choice of compound should be guided by the specific experimental goals and a thorough, in-house assessment of purity and functional performance.
References
- 1. BAY-Y-5959 | TargetMol [targetmol.com]
- 2. medkoo.com [medkoo.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (S)-(-)-Bay K 8644 | CaV1.x Channels (L-type) | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Comparison of the in vitro and in vivo cardiovascular effects of two structurally distinct Ca++ channel activators, BAY K 8644 and FPL 64176 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Bay Y5959: A Guide for Laboratory Professionals
For researchers and scientists handling Bay Y5959, a calcium channel agonist within the dihydropyridine (B1217469) class of compounds, ensuring its proper disposal is crucial for laboratory safety and environmental protection. In the absence of a specific Safety Data Sheet (SDS), a cautious approach based on the compound's chemical family and general laboratory best practices is required.
This compound, identified by the CAS number 146136-94-9 and the molecular formula C26H24N4O2, should be treated as a potentially hazardous chemical. Dihydropyridine derivatives, such as amlodipine (B1666008) and nifedipine, are known to be harmful if swallowed and can be toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this compound is not disposed of down the drain or in regular trash.
Immediate Safety and Handling
Before beginning any disposal procedure, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile).
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.
All handling of this compound, including for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1] The following steps outline the process for preparing this research chemical for disposal:
-
Waste Identification and Classification: Treat all waste containing this compound as hazardous chemical waste. This includes pure, unused compound, contaminated labware (e.g., vials, pipette tips), and solutions.
-
Waste Segregation:
-
Solid Waste: Collect unused or expired this compound powder, along with any grossly contaminated items like weighing boats or spill cleanup materials, in a dedicated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container. Do not mix with other incompatible waste streams. For instance, halogenated and non-halogenated solvent wastes should generally be kept separate.
-
-
Container Labeling: All waste containers must be accurately labeled with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. The date of accumulation should also be clearly marked.
-
Storage: Store waste containers in a designated satellite accumulation area that is secure and under the direct supervision of laboratory personnel. Ensure containers are kept closed except when adding waste and are stored in secondary containment to prevent spills.
-
Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to schedule a pickup. Provide them with a full inventory of the waste.
-
Record Keeping: Maintain a detailed log of the disposed chemical, including the date, quantity, and method of disposal, in accordance with institutional and regulatory requirements.
Under no circumstances should this compound be flushed down the toilet or sink. [1] Pharmaceuticals can persist in the environment and are not effectively removed by standard wastewater treatment processes.
Key Data Summary
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 146136-94-9 |
| Chemical Class | Dihydropyridine |
| Primary Hazard (Assumed) | Harmful if swallowed, Toxic to aquatic life |
| Recommended Disposal | Licensed Professional Waste Disposal Service |
| Prohibited Disposal | Drain or regular trash |
Chemical Waste Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste, which is applicable to this compound.
References
Essential Safety and Operational Protocols for Handling Bay Y5959
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Bay Y5959, a calcium channel agonist. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Personal Protective Equipment (PPE) and Safety Measures
When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and safety procedures.
| Hazard Classification | Personal Protective Equipment (PPE) | Engineering Controls & Safety Procedures |
| Acute Oral Toxicity | Not specified, assume harmful if swallowed. | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling. |
| Skin Corrosion/Irritation | Protective gloves (e.g., nitrile, neoprene). Lab coat. | Ensure a safety shower and eyewash station are readily accessible. Avoid contact with skin. |
| Serious Eye Damage/Irritation | Safety goggles with side-shields or a face shield. | Avoid contact with eyes. |
| Respiratory Tract Irritation | Use in a well-ventilated area. If dust or aerosols may be generated, use a suitable respirator. | Work in a chemical fume hood to avoid inhalation of dust or vapors. |
Handling and Storage
Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.
Storage:
-
Powder: Store at -20°C for up to 3 years.[1]
-
In solvent: Store at -80°C for up to 1 year.[1]
-
Ship with blue ice or at ambient temperature.[1]
-
Keep container tightly closed in a dry and well-ventilated place.
Handling:
-
Avoid the formation of dust and aerosols.
-
Provide appropriate exhaust ventilation at places where dust is formed.
-
For solution preparation, common solvents include DMSO and PEG300.[1]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, immediate and appropriate action is necessary.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Get medical attention. |
| Skin Contact | In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Inhalation | Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |
| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Get medical attention. |
Disposal Plan
All waste materials should be handled as hazardous chemical waste.
-
Unused Product: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
-
Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, tubes, and gloves, should be considered contaminated.
-
Solid waste (gloves, wipes, etc.) must be disposed of in a designated hazardous waste container.
-
Liquid waste should be collected in a sealed, properly labeled hazardous waste container.
-
Experimental Workflow and Disposal
The following diagram illustrates the general workflow for handling this compound from receipt to disposal, emphasizing safety checkpoints.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
